5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQSSHHFWJLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
This guide provides a comprehensive overview of the core physical properties of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and the experimental context necessary for its effective application.
Introduction: Understanding the Significance
This compound is a chiral brominated indane amine salt. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural features make it a valuable precursor for compounds targeting the central nervous system and other areas of small-molecule drug research[1]. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base, which is a critical consideration in drug development. A thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in synthetic chemistry.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are essential for a variety of applications, from reaction setup to analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [2][3] |
| CAS Number | 1197595-75-7 | [3][4] |
| Molecular Formula | C₉H₁₁BrClN | [2][3][5] |
| Molecular Weight | 248.55 g/mol | [2][4][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
It is important to note that this compound exists as a racemate and also as individual (R) and (S) enantiomers, which may have different CAS numbers and specific optical rotations. For instance, the (R)-enantiomer has the CAS number 1443238-61-6, while the (S)-enantiomer is identified by CAS number 916210-93-0[6][7][8][9]. The physical properties listed here are for the racemic mixture unless otherwise specified.
Experimental Methodologies: A Practical Approach
The accurate determination of physical properties is fundamental to chemical research. Below are detailed, field-proven protocols for determining the melting point and aqueous solubility of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle to achieve a uniform consistency.[10][11]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[12] Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[11][13]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Perform an initial rapid heating (10-20°C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[11][12]
-
Precise Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point of the sample.
Causality Behind the Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[13] Proper packing of the sample ensures uniform heat transfer.[13]
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment
Solubility is a key parameter in drug development, influencing bioavailability and formulation. For an amine hydrochloride salt, solubility is expected to be pH-dependent. The following protocol outlines a thermodynamic (shake-flask) method for determining equilibrium solubility.[14][15]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.[16]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
-
pH Measurement: Measure and report the final pH of the saturated solution, as the solubility of amine salts can be significantly influenced by pH.[15]
Causality Behind the Choices: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[15] Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a thermodynamic steady state. Filtration is critical to ensure that only the dissolved compound is being measured. HPLC is a preferred analytical technique due to its specificity and ability to detect any degradation of the compound.[15]
Workflow Diagram:
Caption: Workflow for Aqueous Solubility Determination.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Safety: this compound is harmful if swallowed.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.[17] It is also recommended to keep it in a dark place under an inert atmosphere at room temperature.[4][9]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in pharmaceutical research. By understanding its core characteristics and the robust experimental methodologies for their determination, researchers can confidently and effectively utilize this key building block in their synthetic endeavors. The protocols and explanations provided herein are designed to uphold the principles of scientific integrity, ensuring reproducible and reliable results.
References
- 1. apicule.com [apicule.com]
- 2. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 5. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 6. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1443238-61-6|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 8. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 9. 1443238-61-6・(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride・(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. materialneutral.info [materialneutral.info]
- 17. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. This document delves into its chemical identity, stereoisomers, synthesis, purification, analytical characterization, applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers to confidently handle, synthesize, and utilize this versatile intermediate in their drug development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a brominated derivative of 1-aminoindan. The presence of a chiral center at the C1 position gives rise to two enantiomers, (R) and (S), in addition to the racemic mixture. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical transformations and biological assays.
The specific enantiomer used is often critical for achieving the desired pharmacological activity and minimizing off-target effects in drug candidates. The CAS numbers for the different forms are crucial for unambiguous identification:
| Form | CAS Number |
| Racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1197595-75-7[1] |
| (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1443238-61-6[2] |
| (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 |
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN | [1] |
| Molecular Weight | 248.55 g/mol | [1][2] |
| Appearance | White to off-white solid | General Supplier Information |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the corresponding ketone, followed by reductive amination to yield the racemic amine, and finally, chiral resolution to separate the desired enantiomer.
Synthesis of the Precursor: 5-bromo-1-indanone
The key starting material for the synthesis is 5-bromo-1-indanone. This intermediate can be prepared via an intramolecular Friedel-Crafts reaction of a suitable precursor, such as 3-(3-bromophenyl)propionic acid.
Experimental Protocol: Synthesis of 5-bromo-1-indanone
Rationale: This protocol outlines a common method for the cyclization of a phenylpropionic acid derivative to an indanone using a strong acid catalyst. The choice of reagents and conditions is aimed at achieving efficient cyclization while minimizing side reactions.
Materials:
-
3-(3-bromophenyl)propionic acid
-
Thionyl chloride or oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-bromophenyl)propionic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid dissolves. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent quenching of the Friedel-Crafts catalyst in the next step.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, prepare a suspension of aluminum chloride (typically 1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. Add the solution of the acid chloride dropwise to the AlCl₃ suspension with vigorous stirring.
-
Reaction Monitoring and Quench: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining catalyst.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-bromo-1-indanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reductive Amination to Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine
The ketone is then converted to the racemic amine via reductive amination. This can be achieved in a one-pot reaction where the ketone reacts with an ammonia source to form an imine in situ, which is then immediately reduced by a hydride reducing agent.
Experimental Protocol: Reductive Amination of 5-bromo-1-indanone
Rationale: This protocol employs a direct reductive amination strategy. Sodium borohydride is a cost-effective and relatively safe reducing agent. The use of an ammonia source like ammonium acetate and a protic solvent like methanol facilitates both imine formation and reduction.
Materials:
-
5-bromo-1-indanone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Sodium hydroxide (NaOH), aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5-bromo-1-indanone in methanol in a round-bottom flask. Add a large excess of ammonium acetate (e.g., 10 equivalents). Stir the mixture at room temperature.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting ketone is consumed, as monitored by TLC.
-
Quench and Work-up: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Add dichloromethane or ethyl acetate and water to the residue.
-
Extraction: Make the aqueous layer basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form. Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine. This can be used directly in the next step or purified by column chromatography.
Chiral Resolution of the Racemic Amine
The separation of the enantiomers is a critical step and is typically achieved by diastereomeric salt formation with a chiral resolving agent. Tartaric acid is a commonly used and effective resolving agent for chiral amines.[4]
Experimental Protocol: Chiral Resolution with (2R,3R)-Tartaric Acid
Rationale: This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.[5] The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The choice of solvent is crucial for achieving good separation.
Materials:
-
Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine
-
(2R,3R)-(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol or Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve an equimolar amount of (2R,3R)-tartaric acid in the same hot solvent.
-
Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The formation of a precipitate should be observed.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent and then with diethyl ether. This solid is the enriched diastereomeric salt of one of the amine enantiomers. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide, until the pH is strongly basic (pH > 10). This will deprotonate the amine and dissolve the tartaric acid as its sodium salt.
-
Extraction: Extract the free amine with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomerically enriched free amine can then be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting hydrochloride salt will precipitate and can be collected by filtration.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC.
Analytical Methods for Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectral data can vary slightly depending on the solvent and instrument, the following are expected characteristic signals:
-
¹H NMR:
-
Aromatic protons will appear in the aromatic region (typically δ 7.0-7.5 ppm), showing splitting patterns consistent with a trisubstituted benzene ring.
-
The proton at the chiral center (C1-H) will appear as a multiplet, coupled to the adjacent methylene protons.
-
The methylene protons of the indane ring will appear as multiplets in the aliphatic region.
-
The protons of the amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR:
-
Aromatic carbons will appear in the downfield region (typically δ 120-150 ppm).
-
The carbon bearing the bromine atom will have a characteristic chemical shift.
-
The chiral carbon (C1) will appear in the aliphatic region.
-
The other aliphatic carbons of the indane ring will also be observed.
-
While specific spectral data was not available in the search results, commercial suppliers often provide this information upon request.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free amine, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of the resolved amine.
General Protocol for Chiral HPLC Analysis
Rationale: The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes with different stabilities. Polysaccharide-based CSPs are widely used for the separation of chiral amines.[7][8] The mobile phase composition is optimized to achieve baseline separation of the enantiomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series with a polysaccharide-based CSP)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., diethylamine, trifluoroacetic acid) - often a small amount of a basic modifier like diethylamine is added to the mobile phase to improve the peak shape of amines.
Procedure:
-
Column Selection: Choose a suitable chiral column based on literature precedence for similar compounds or through screening of different CSPs.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small percentage of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution of the enantiomers at a suitable UV wavelength.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Applications in Drug Development
5-bromo-2,3-dihydro-1H-inden-1-amine and its enantiomers are valuable intermediates in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The rigid indane scaffold can provide a favorable orientation for binding to receptors and enzymes.
Key Therapeutic Areas:
-
Serotonin Receptor Modulators: The 1-aminoindan moiety is a known pharmacophore for serotonin receptors, particularly the 5-HT1A subtype.[6][9][10] Agonists and antagonists of this receptor are investigated for the treatment of anxiety, depression, and other mood disorders.[11] The bromo-substituent on the aromatic ring can be used as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and modulate the pharmacological profile.
-
Dopamine Receptor Ligands: The structural features of this compound also make it a suitable starting point for the development of ligands for dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.
-
Other CNS Targets: The versatility of this building block allows for its incorporation into a wide range of molecular scaffolds targeting various CNS receptors and enzymes.
While a direct synthesis of a specific marketed drug from this exact intermediate was not explicitly detailed in the search results, the structural motif is present in numerous investigational compounds. For example, the related compound, (R)-1-aminoindan, is a key component of the anti-Parkinson's drug Rasagiline. The bromo-functionalization in the title compound offers a strategic advantage for synthetic chemists to build more complex molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere.[3]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the discovery and development of new therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in a research setting. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists working with this versatile and valuable chemical entity.
Visualizations
Synthesis Workflow of (R/S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Caption: A schematic overview of the synthetic pathway to enantiomerically pure this compound.
Logical Relationship of Analytical Methods
Caption: The relationship between the synthesized compound and the analytical techniques used for its complete characterization.
References
- 1. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 11. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride molecular weight
An In-depth Technical Guide on the Molecular Weight of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS Number: 1197595-75-7), a key intermediate in pharmaceutical synthesis.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to explore the foundational principles of its determination. We will detail the theoretical calculation based on atomic masses, outline rigorous experimental verification protocols such as mass spectrometry, and discuss the critical role of accurate molecular weight in ensuring scientific integrity, reproducibility, and regulatory compliance in drug discovery and development.
Compound Identification and Structure
This compound is a salt form of the brominated indane amine. The hydrochloride salt is often preferred in pharmaceutical applications to improve the stability and solubility of the parent compound.
-
IUPAC Name: 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[1]
-
Parent Compound: 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS: 185122-74-1)[4][5]
-
Component Acid: Hydrochloric Acid (HCl)[1]
The structure consists of a bicyclic indane core, with a bromine atom substituted on the aromatic ring and an amine group on the five-membered ring. This structure is a common scaffold in the development of central nervous system agents.[6]
References
- 1. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development.[1] Intended for researchers, scientists, and drug development professionals, this document will delve into the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Solubility in Drug Development
This compound is a chiral brominated indane amine salt that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its utility is prominent in the development of drug candidates targeting the central nervous system. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A comprehensive understanding of the solubility profile of this compound is therefore paramount for its effective application in drug discovery and process chemistry.
This guide will provide a robust framework for characterizing the solubility of this compound, beginning with its fundamental physicochemical properties and culminating in a detailed, step-by-step protocol for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the following characteristics are of primary importance:
| Property | Value/Description | Source |
| Molecular Formula | C₉H₁₁BrClN | [2][3] |
| Molecular Weight | 248.55 g/mol | [2][4] |
| Physical Form | Solid, powder, or crystals | [3] |
| CAS Number | 1197595-75-7 | [2][5] |
The presence of the amine group, which is protonated to form the hydrochloride salt, is the most significant contributor to its aqueous solubility. Amine hydrochlorides are ionic salts and, as such, generally exhibit greater solubility in polar solvents like water compared to their corresponding free base forms.[6][7] The indane scaffold and the bromo-substituent, however, introduce lipophilic character to the molecule, which will influence its solubility in less polar organic solvents.
The interplay between the hydrophilic amine hydrochloride group and the lipophilic bromo-indane core dictates the overall solubility profile across a range of solvent systems. Factors such as pH, temperature, and the presence of co-solvents will significantly modulate this behavior.
Theoretical Framework for Solubility
The dissolution of this compound in a solvent is a thermodynamic process governed by the equilibrium between the solid-state compound and its solvated form. For ionic compounds like this hydrochloride salt, the process can be conceptualized by the following equilibrium:
C₉H₁₀BrN·HCl(s) ⇌ C₉H₁₀BrNH₂⁺(aq) + Cl⁻(aq)
The solubility is influenced by the lattice energy of the crystal and the solvation energy of the resulting ions. In aqueous media, the pH will play a crucial role. According to the Henderson-Hasselbalch equation, the ionization state of the amine will be dependent on the pKa of the conjugate acid (the ammonium ion) and the pH of the solution. At pH values significantly below the pKa, the compound will exist predominantly in its more soluble, ionized form.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of this compound. This method is considered the "gold standard" for its accuracy and reproducibility.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility determination.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Analyze the filtered sample from the saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
Determine the concentration of the compound in the sample by interpolating from the calibration curve.
-
Calculate the solubility, typically expressed in mg/mL or µg/mL, accounting for any dilutions made.
-
Data Interpretation and Reporting
The experimentally determined solubility values should be tabulated for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | pH | Solubility (mg/mL) |
| Deionized Water | ~5-6 | To be determined |
| 0.1 M HCl (pH 1) | 1.0 | To be determined |
| PBS (pH 7.4) | 7.4 | To be determined |
| Ethanol | N/A | To be determined |
| Methanol | N/A | To be determined |
| Acetonitrile | N/A | To be determined |
| DMSO | N/A | To be determined |
The results should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the pH of aqueous solutions. For instance, higher solubility is expected in polar protic solvents and at lower pH values where the amine is fully protonated.
Conclusion
While pre-existing, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By following the outlined procedures, researchers can generate high-quality, reliable solubility data that is essential for advancing the development of new chemical entities derived from this important building block. The principles and methodologies described herein are fundamental to good scientific practice in the pharmaceutical sciences and will enable informed decision-making in formulation, process development, and preclinical studies.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. researchgate.net [researchgate.net]
- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride properties
An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Introduction
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of aminoindan, this compound belongs to a class of structures known for their utility in developing central nervous system (CNS) agents and other complex molecular architectures. The presence of a stereochemically defined amine at the C1 position, combined with a bromine atom on the aromatic ring, provides a unique combination of features for drug design and lead optimization. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the chiral amine is crucial for specific interactions with biological targets.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a detailed examination of its synthesis and chiral resolution, robust analytical methodologies for its characterization, and its applications in modern chemical research. The focus is on the causality behind the experimental choices, providing field-proven insights into its handling and utilization.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.
Core Properties
The key physicochemical data for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 916210-93-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrClN | [1][2][4] |
| Molecular Weight | 248.55 g/mol | [1][2][4] |
| IUPAC Name | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
| Appearance | Solid | [5] |
| Purity | Typically available at ≥95% | [1][5] |
| Storage Conditions | 2-8 °C | [1] |
| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12 | [1] |
| InChIKey | GLGQSSHHFWJLAI-QFIPXVFZSA-N |
Safety and Handling
As a chemical intermediate, proper handling is crucial. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The primary precautionary statement is P261 , which advises avoiding breathing dust, fumes, gas, mist, vapors, or spray.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Synthesis and Chiral Resolution
The manufacturing of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the achiral precursor, 5-bromo-1-indanone. The key challenge lies in the efficient and high-fidelity introduction of the desired stereochemistry.[7]
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow from 5-bromo-1-indanone.
Preparation of Racemic 5-bromo-1-aminoindane
The first stage involves converting the starting ketone into a racemic amine.
Step 1: Oximation of 5-Bromo-1-indanone The synthesis begins by converting 5-bromo-1-indanone to its corresponding oxime. This is a standard condensation reaction. The choice of hydroxylammonium sulfate, a stable salt of hydroxylamine, is common for its ease of handling. The reaction is typically run in an alcohol solvent, and a base like sodium hydroxide is used to liberate the free hydroxylamine in situ and maintain a suitable pH (6.0-7.0) for the reaction to proceed efficiently.[7]
Experimental Protocol:
-
In a round-bottom flask, suspend 5-bromo-1-indanone (1.0 mol) and hydroxylammonium sulfate (1.0 mol) in methanol (600 mL).[7]
-
Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.[7]
-
Heat the mixture to reflux for 2 hours, monitoring the reaction completion by thin-layer chromatography (TLC).[7]
-
After cooling, precipitate the product by adding water (4000 mL) under stirring.[7]
-
Collect the solid 5-bromo-1-indanone oxime by filtration and dry. A typical yield is around 94%.[7]
Step 2: Catalytic Reduction to Racemic Amine The oxime is then reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to high yields and cleaner reaction profiles compared to stoichiometric reducing agents. A palladium on carbon (Pd/C) catalyst is highly effective for this transformation.[7]
Experimental Protocol:
-
Charge a high-pressure kettle with the 5-bromo-1-indanone oxime and a 5% Pd/C catalyst (5-20% by weight of the oxime).[7]
-
Add a suitable solvent, such as an alcohol.
-
Pressurize the vessel with hydrogen gas and perform the reduction according to standard catalytic hydrogenation procedures.
-
Upon completion, filter off the catalyst. The resulting solution contains the racemic 5-bromo-1-aminoindane.
Chiral Resolution using D-Mandelic Acid
This step is the most critical for establishing the final product's stereochemistry. Classical resolution relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent forms a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated.
D-Mandelic acid is an effective resolving agent for this specific amine.[7][8] It reacts with the racemic amine to form two diastereomeric salts: [(S)-amine • D-mandelate] and [(R)-amine • D-mandelate]. One of these salts will be significantly less soluble in the chosen solvent system and will preferentially crystallize, allowing for its separation.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocol:
-
Dissolve the racemic 5-bromo-1-aminoindane in a suitable solvent (e.g., an alcohol).
-
Add D-mandelic acid. The molar ratio of amine to resolving agent can range from 1:1.0 to 1:2.0.[7]
-
Allow the mixture to crystallize. The D-mandelate salt of the (S)-amine will precipitate.
-
Collect the crystals by vacuum filtration.
-
Purify the salt further by recrystallization to achieve high diastereomeric purity, which translates to high enantiomeric excess (ee) in the final product. An ee value greater than 99% is achievable.[7]
Liberation of Free Amine and Hydrochloride Salt Formation
Once the purified diastereomeric salt is obtained, the chiral resolving agent must be removed.
Experimental Protocol:
-
Suspend the purified (S)-amine • D-mandelate salt in a mixture of water and an organic solvent like dichloromethane or ethyl acetate.[7]
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and protonate the mandelic acid, breaking the salt. The free (S)-amine will move into the organic layer, while the sodium mandelate remains in the aqueous layer.
-
Separate the organic layer, wash, and dry it.
-
To form the final hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether.
-
The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride will precipitate and can be collected by filtration and dried.
Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the final product.
Caption: Comprehensive analytical workflow for quality control.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of aromatic protons, the benzylic proton at C1 (which would be a characteristic multiplet), and the aliphatic protons of the five-membered ring. ¹³C NMR will show the correct number of carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): Mass spectral analysis should show a parent ion corresponding to the free base (C₉H₁₀BrN) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
Enantiomeric Purity Analysis
The most critical analytical test is the determination of enantiomeric excess (ee).
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines.
Exemplary Protocol for Chiral HPLC Method Development:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Start with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by masking active sites on the silica support.
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~270 nm).
-
Optimization: Inject a sample of the racemic material to confirm the separation of the two enantiomer peaks. Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.
-
Quantification: Once a baseline separation is achieved, inject the (S)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 The target for this product is an ee > 99%.[7]
Applications in Research and Drug Development
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[7][9] Its utility stems from the strategic placement of its functional groups.
-
Chiral Scaffold: The (S)-aminoindan core is a privileged scaffold found in numerous biologically active molecules. The specific stereochemistry is often essential for high-affinity binding to chiral targets like G-protein coupled receptors (GPCRs) or enzymes in the CNS.
-
Synthetic Handle for Diversification: The bromine atom is a key feature for medicinal chemists. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.[10]
-
Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.
-
Cyanation: To introduce a nitrile group, which can be a valuable pharmacophore or be further hydrolyzed to a carboxylic acid.
-
This synthetic versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The precursor, 5-bromo-1-indanone, has been identified as an intermediate for research into obesity-related metabolic diseases, highlighting the therapeutic relevance of this chemical space.[10]
Conclusion
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a sophisticated chemical tool whose value is defined by its stereochemical purity and synthetic potential. The synthesis, hinging on an efficient catalytic reduction and a highly selective classical resolution, delivers a product with an enantiomeric excess suitable for pharmaceutical development.[7] For researchers, this compound offers a reliable entry point into the diverse and biologically relevant aminoindan chemical space, with the bromine atom acting as a gateway to extensive molecular diversification. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of novel therapeutics.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]
- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 4. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. apicule.com [apicule.com]
- 10. medchemexpress.com [medchemexpress.com]
5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride literature review
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a rigid dihydroindene scaffold with a bromine substituent and a primary amine, makes it a versatile building block in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and critical applications, tailored for researchers and professionals in drug development.
The compound serves as a crucial precursor in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2][3] The indane core imparts a conformationally restricted framework, which can enhance binding specificity and metabolic stability in drug candidates.[2] Furthermore, the presence of a chiral center at the C1 position allows for the development of stereospecific drugs, a critical consideration in modern pharmacology. The enantiomerically pure forms, particularly the (R)-enantiomer, are highly valued in asymmetric synthesis.[2] Notably, this aminoindane is a key intermediate in the synthesis of Rasagiline, a potent anti-Parkinson's disease medication.[4]
This document delves into the nuanced chemistry of this compound, offering field-proven insights into its manufacturing process, quality control, and strategic deployment in pharmaceutical research.
Part 1: Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with the construction of the brominated indanone core, followed by the introduction of the amine functionality, and concludes with the formation of the stable hydrochloride salt. The overall pathway is a classic example of strategic organic synthesis, prioritizing yield, purity, and scalability.
Caption: Overall Synthetic Workflow.
Step 1: Synthesis of the Key Intermediate: 5-Bromo-1-indanone
The synthesis begins with the formation of 5-bromo-1-indanone (CAS: 34598-49-7), the foundational ketone.[5] A common and effective method is the intramolecular Friedel-Crafts acylation of a substituted acyl chloride.[6] This reaction efficiently constructs the five-membered ring fused to the brominated benzene ring.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation [6]
-
Reaction Setup: A mixture of aluminium chloride (100 g) and sodium chloride (25 g) is heated to 180°C to form a molten salt bath. The sodium chloride helps to lower the melting point and improve the fluidity of the reaction medium.
-
Addition of Precursor: 4-(3-Chloropropanoyl)bromobenzene (24.7 g) is carefully added to the molten salt mixture.
-
Reaction Execution: The mixture is maintained at a temperature between 180-220°C for 30 minutes to drive the intramolecular cyclization.
-
Work-up: The hot reaction mixture is cautiously poured onto ice to quench the reaction and decompose the aluminum chloride complex. Acetic acid (30 ml) is added to aid in the dissolution of aluminum salts.
-
Isolation and Purification: The resulting solid product is collected by filtration. It is then dissolved in a suitable organic solvent, such as ether. The organic solution is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude residue is recrystallized from methanol to yield pure 5-bromo-1-indanone (yield: 9 g).[6]
Step 2: Conversion to 5-bromo-2,3-dihydro-1H-inden-1-amine
The transformation of the ketone (5-bromo-1-indanone) into the primary amine is the core step, typically achieved via reductive amination.[7] This process involves converting the carbonyl group into an imine or an oxime, which is then reduced to the amine.[8][9] Using hydroxylamine to form an oxime intermediate is a robust method.[4][8]
References
- 1. Buy (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1443238-61-6 [smolecule.com]
- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 3. apicule.com [apicule.com]
- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 5. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications
Foreword: Unveiling a Key Building Block in Central Nervous System Drug Discovery
5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1] Its rigid indane scaffold, coupled with the strategic placement of a bromine atom and a primary amine, provides a unique framework for designing selective and potent ligands for various neurological targets. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its applications, providing researchers and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Structural Elucidation
This compound is the hydrochloride salt of the parent amine, 5-bromo-2,3-dihydro-1H-inden-1-amine. The introduction of the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its handling and use in various chemical and biological applications.
Core Chemical Structure and Properties
The fundamental structure consists of a bicyclic indane system, where a benzene ring is fused to a cyclopentane ring. A bromine atom is substituted at the 5-position of the aromatic ring, and a primary amine group is attached to the 1-position of the cyclopentane ring.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 1197595-75-7[2] |
| Molecular Formula | C₉H₁₁BrClN |
| Molecular Weight | 248.55 g/mol [2][3] |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Strategic Synthesis of this compound
The synthesis of the target compound primarily originates from the commercially available precursor, 5-bromo-1-indanone.[4] Two principal synthetic strategies are commonly employed: a two-step process involving the formation and subsequent reduction of an oxime intermediate, and a more direct one-pot reductive amination.
Synthesis via Oxime Formation and Reduction
This reliable two-step pathway is well-documented and offers high yields.
The initial step involves the condensation of 5-bromo-1-indanone with hydroxylamine. A Chinese patent describes a robust method for this transformation.[5]
Experimental Protocol:
-
To a solution of 5-bromo-1-indanone (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol), add hydroxylamine sulfate (1.0-3.0 eq).[5]
-
Adjust the pH of the reaction mixture to 6.0-7.0 using a 40% aqueous solution of sodium hydroxide.[5]
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
After cooling, add water to the reaction mixture to precipitate the product.[5]
-
Collect the solid by filtration, wash with water, and dry to afford 5-bromo-1-indanone oxime.[5]
Causality of Experimental Choices:
-
Solvent: Alcohols are excellent solvents for both the indanone and hydroxylamine salt, facilitating a homogeneous reaction.
-
pH Control: Maintaining a slightly acidic to neutral pH (6.0-7.0) is crucial for the oximation reaction. Highly acidic conditions would protonate the hydroxylamine, reducing its nucleophilicity, while basic conditions could lead to undesired side reactions.
-
Workup: The addition of water precipitates the more nonpolar oxime product from the polar reaction mixture, allowing for easy isolation.
The second step involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is an effective and clean method for this transformation.
Experimental Protocol:
-
Charge a high-pressure kettle with 5-bromo-1-indanone oxime and a catalytic amount of 5% Palladium on carbon (Pd/C) (5-20% by weight of the oxime).[5]
-
Add a suitable solvent, such as an alcohol (e.g., methanol).
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
To prepare the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent.
-
Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to yield this compound.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of various functional groups, including oximes.[6][7] It offers excellent activity and selectivity for the reduction of the C=N bond and hydrogenolysis of the N-O bond.[6]
-
Hydrogen Pressure: The use of a high-pressure kettle ensures a sufficient concentration of hydrogen in the reaction mixture, driving the reaction to completion.
-
Salt Formation: The conversion to the hydrochloride salt is a standard procedure to improve the stability and handling of the amine product.
dot
Caption: Synthetic pathway via oxime formation and reduction.
Synthesis via One-Pot Reductive Amination
Reductive amination offers a more streamlined approach by combining the formation of an imine intermediate and its reduction in a single reaction vessel. The Borch reaction, utilizing sodium cyanoborohydride, is a classic and effective method for this transformation.[8]
Experimental Protocol:
-
In a suitable solvent such as methanol, dissolve 5-bromo-1-indanone (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate or ammonium chloride.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the reaction mixture.[9] The pH should be maintained in a weakly acidic range (pH 6-7) for optimal results.[10]
-
Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the careful addition of an acid (e.g., dilute HCl) to destroy any unreacted hydride.
-
Basify the mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography if necessary.
-
Prepare the hydrochloride salt as described in the previous method.
Causality of Experimental Choices:
-
Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine.
-
Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is stable in weakly acidic conditions. It selectively reduces the iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[9][10]
-
pH Control: The pH is a critical parameter. A weakly acidic environment is required for the formation of the iminium ion, which is the species that is readily reduced by sodium cyanoborohydride.[10]
dot
Caption: Workflow for one-pot reductive amination.
Comprehensive Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton at the 1-position (which will be a multiplet), and the aliphatic protons of the cyclopentane ring (as multiplets). The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Peaks for the aromatic carbons (some of which will be quaternary), the benzylic carbon attached to the nitrogen, and the aliphatic carbons of the cyclopentane ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. |
| Mass Spectrometry | The mass spectrum of the free base (5-bromo-2,3-dihydro-1H-inden-1-amine) would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Note: For definitive structural confirmation, a full set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) should be conducted.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound, particularly its enantiomerically pure forms, is as a versatile building block in the synthesis of pharmacologically active compounds.[1] Its structural features are particularly amenable to the design of ligands for CNS targets.
The rigid indane framework helps to reduce the conformational flexibility of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target. The primary amine serves as a key handle for further chemical modifications, allowing for the introduction of various pharmacophores. The bromine atom can be used as a site for further functionalization through cross-coupling reactions or can contribute to the binding interactions with the target protein.
Conclusion and Future Perspectives
This compound is a valuable and strategically important building block in modern medicinal chemistry. The synthetic routes outlined in this guide provide reliable and efficient methods for its preparation. As the quest for novel and more effective treatments for CNS disorders continues, the demand for such versatile and well-characterized intermediates is expected to grow. Future research may focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of this scaffold in the design of new therapeutic agents for a wider range of diseases.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Versatile Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block in pharmaceutical research and development. We will explore its chemical properties, synthesis, quality control, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Aminoindan Scaffold
The 1-aminoindan structure is a well-established "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, bicyclic framework provides a defined three-dimensional orientation for pharmacophoric elements, facilitating precise interactions with biological targets. The utility of this core is exemplified by drugs like Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, which is built upon the (R)-1-aminoindan moiety[1][2].
This compound emerges as a particularly valuable derivative for drug discovery campaigns. The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical handle. It allows for a wide array of late-stage structural modifications via modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds[3]. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it ideal for laboratory synthesis and storage[4].
This document serves as a technical resource, detailing the synthesis, characterization, and strategic deployment of this intermediate in the creation of novel molecular entities.
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and is essential for regulatory compliance.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [5] |
| Molecular Formula | C₉H₁₁BrClN | [5][6] |
| Molecular Weight | 248.55 g/mol | [5][7] |
| CAS Number | 1197595-75-7 (racemate) | [5][8] |
| Appearance | Solid (typically off-white to light yellow) | [6] |
| Chirality | Exists as (R) and (S) enantiomers | [7][9] |
Significance of the Hydrochloride Salt: Primary amines are often prone to oxidation and can be challenging to handle as oils or low-melting solids. Conversion to the hydrochloride salt provides a stable, crystalline solid with improved solubility in polar solvents. This facilitates purification by recrystallization and simplifies weighing and dispensing in a laboratory setting.
Synthesis and Manufacturing Pathway
The most common and economically viable route to 5-bromo-2,3-dihydro-1H-inden-1-amine HCl begins with the corresponding ketone, 5-bromo-1-indanone. The key transformation is a reductive amination.
Caption: Synthetic route from 5-bromo-1-indanone to the target hydrochloride salt.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a robust, lab-scale synthesis. The causality behind each step is explained to ensure both success and safety.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-1-indanone (1.0 eq).
-
Add anhydrous methanol (approx. 10 mL per gram of indanone) to dissolve the starting material.
-
Add ammonium acetate (5-10 eq.).
-
Causality: Anhydrous conditions are preferred to prevent hydrolysis of the intermediate imine. Ammonium acetate serves as the ammonia source to form the imine in situ. A large excess drives the equilibrium towards imine formation.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours under a nitrogen atmosphere.
-
Causality: The nitrogen atmosphere prevents potential oxidation side reactions. This step allows for the formation of the key imine intermediate prior to reduction.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions.
-
Causality: The reaction is cooled to control the exothermicity of the hydride reduction. Sodium cyanoborohydride is a milder reducing agent that selectively reduces the imine in the presence of the ketone, but sodium borohydride is also effective and often used. Portion-wise addition prevents a dangerous temperature spike.
-
-
Reaction Monitoring and Quench:
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once complete, carefully quench the reaction by slowly adding 1M hydrochloric acid until the pH is ~2 to decompose any remaining hydride reagent (Caution: gas evolution).
-
-
Workup and Isolation (Free Base):
-
Adjust the pH of the aqueous solution to >10 with 2M sodium hydroxide.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Strategic Application in Pharmaceutical Synthesis
The primary value of this intermediate lies in the strategic use of the bromine atom as a synthetic handle for diversification through cross-coupling chemistry. This enables the rapid generation of compound libraries to explore SAR.
Caption: A typical workflow for diversifying the 5-bromo-1-aminoindan scaffold.
Workflow Explanation:
-
Amine Protection (Causality): The primary amine is nucleophilic and basic, which can interfere with the catalytic cycle of many palladium-catalyzed cross-coupling reactions. Protecting it, for example as a tert-butoxycarbonyl (Boc) carbamate, renders it non-nucleophilic and compatible with the subsequent coupling step.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and reliable method for forming C-C bonds[3]. Reacting the 5-bromo position with a wide variety of commercially available boronic acids (R-B(OH)₂) allows for the introduction of diverse aryl and heteroaryl moieties. This is the key diversification step to probe interactions with specific pockets in a target protein.
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to regenerate the primary amine without disturbing the newly installed group.
-
Further Functionalization: With the core scaffold now elaborated at the 5-position, the primary amine can be further modified (e.g., via alkylation, acylation, or reductive amination) to build out the final drug candidate. This mirrors the final steps in syntheses like that of Rasagiline, where the amine of 1-aminoindan is propargylated[4][10].
This modular approach is highly efficient for generating focused libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery[11][12].
Quality Control and Analytical Methods
Rigorous analytical control is mandatory to ensure the identity, purity, and consistency of the intermediate, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API).
| Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Purity assessment and quantification | Peak purity, area percent of impurities, retention time |
| ¹H & ¹³C NMR | Structural confirmation and identification | Chemical shifts, integration, coupling constants consistent with the structure |
| LC-MS | Molecular weight confirmation, impurity profiling | Parent ion mass (M+H)⁺, fragmentation pattern, bromine isotopic pattern (¹⁹Br/⁸¹Br) |
| Chiral HPLC | Determination of enantiomeric excess (ee%) | Separation and integration of (R) and (S) enantiomer peaks |
| FT-IR | Functional group identification | Presence of characteristic peaks for amine salt (N-H stretch), aromatic C-H, and C-Br bonds |
Example Protocol: Purity Analysis by HPLC-UV
This method provides a baseline for assessing the purity of the final hydrochloride salt.
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their retention times and, if possible, by LC-MS.
Caption: A standard quality control workflow for a pharmaceutical intermediate.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. This compound is an amine hydrochloride salt and should be considered an irritant.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.
Always consult the material's specific Safety Data Sheet (SDS) before handling.
Conclusion
This compound is more than just a building block; it is a strategic tool for modern drug discovery. It combines the biologically relevant and conformationally restricted 1-aminoindan core with a synthetically versatile bromine handle. This combination empowers medicinal chemists to rapidly generate and optimize novel compounds through reliable and high-yield cross-coupling reactions. A thorough understanding of its synthesis, characterization, and application provides a distinct advantage in the quest for new and effective therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 5. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 7. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 10. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 11. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-2,3-dihydro-1H-inden-1-amine in CNS Drug Discovery: A Privileged Scaffold for Navigating Neuropharmacology
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 2-aminoindane framework is a cornerstone of modern central nervous system (CNS) drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of neurological targets. Its rigid structure and embedded pharmacophoric elements provide an ideal starting point for developing agents targeting complex conditions like Parkinson's disease, schizophrenia, and depression. This technical guide delves into the specific utility of a key derivative, 5-bromo-2,3-dihydro-1H-inden-1-amine, positioning it not as an active pharmaceutical ingredient itself, but as a high-value, strategically functionalized intermediate. We will explore the physicochemical properties, stereoselective synthesis, and, most critically, the versatile synthetic pathways this building block unlocks for medicinal chemists. By leveraging its dual functional handles—the primary amine and the synthetically versatile bromine atom—researchers can systematically explore structure-activity relationships and accelerate the discovery of next-generation CNS therapeutics.
Introduction: The 2-Aminoindane Scaffold's Privileged Status in Neuroscience
In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 2-aminoindane structure is a quintessential example of such a scaffold in neuropharmacology. Its rigid bicyclic system, which can be considered a constrained analog of phenethylamine, effectively orients key pharmacophoric features in three-dimensional space, enhancing binding affinity and selectivity for various CNS receptors and transporters.[1][2]
The clinical and pharmacological significance of this scaffold is best exemplified by Rasagiline ([R]-N-propargyl-1-aminoindane). Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used globally for the treatment of Parkinson's disease.[3][4] By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine in the striatum, thereby alleviating motor symptoms.[5][6] Its major metabolite, (R)-1-aminoindan, is the parent compound of the scaffold, highlighting the body's ability to process this core structure.[5] Beyond MAO-B inhibition, various derivatives of 2-aminoindane have been investigated for a range of CNS activities, including:
-
Dopamine and Serotonin Releasing Agents: Functioning as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8]
-
Dopamine Receptor Agonists/Antagonists: Modulating D1, D2, and D3 receptor activity, with potential applications in schizophrenia and Parkinson's disease.[9][10]
-
Cerebroprotective Agents: Exhibiting neuroprotective properties in preclinical models.[11][12]
This proven clinical success and pharmacological versatility establish the 2-aminoindane core as a validated starting point for CNS drug design. The challenge for drug discovery teams is to efficiently synthesize and test novel derivatives to optimize potency, selectivity, and pharmacokinetic properties. This is precisely where 5-bromo-2,3-dihydro-1H-inden-1-amine emerges as a critical tool.
Physicochemical Profile and Strategic Features
5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral molecule that possesses two key functional groups, each serving a distinct and vital role in medicinal chemistry.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₀BrN | [7] |
| Molecular Weight | 212.09 g/mol | [7] |
| CAS Number (Racemate) | 185122-74-1 | [13] |
| CAS Number (R-enantiomer) | 1228561-27-0 | [3] |
| CAS Number (S-enantiomer) | 916210-93-0 | [5] |
| Predicted Boiling Point | 278.2 ± 40.0 °C | [3] |
| Predicted Density | 1.490 ± 0.06 g/cm³ | [3] |
Strategic Analysis of Functional Groups:
-
The C1-Primary Amine: This nucleophilic group is the primary site for introducing substituents that modulate pharmacological activity. It serves as a handle for forming amides, sulfonamides, or for undergoing reductive amination to generate secondary and tertiary amines. In many CNS targets, this amine group acts as a key hydrogen bond donor or as a protonated cation that engages with an anionic residue (e.g., aspartate) in the receptor binding pocket.
-
The C5-Bromine Atom: The bromine atom is not merely a substituent; it is a versatile synthetic handle. Its presence on the aromatic ring opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Stille). This allows for the controlled and systematic introduction of diverse chemical moieties—such as aryl, heteroaryl, alkyl, and amino groups—at a position known to influence receptor selectivity and potency.
-
The Chiral Center: The amine is attached to a stereocenter at the C1 position. Stereochemistry is paramount in drug design, as enantiomers of a chiral drug often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological properties. Access to enantiomerically pure forms of this intermediate is therefore essential for developing selective and safe drug candidates.
Synthesis and Chiral Resolution: A Validated Protocol
The efficient synthesis of enantiomerically pure 5-bromo-2,3-dihydro-1H-inden-1-amine is a critical first step. A robust and scalable method has been detailed in the patent literature, starting from the commercially available 5-bromo-1-indanone.[14]
Experimental Protocol: Synthesis and Resolution
Step 1: Oximation of 5-Bromo-1-Indanone
-
To a solution of 5-bromo-1-indanone (1 equivalent) in an alcohol solvent (e.g., ethanol), add hydroxylamine sulfate (1-3 equivalents).
-
Adjust the pH of the mixture to 6-7 by the portion-wise addition of an aqueous alkali solution (e.g., 40% NaOH) while monitoring with a pH meter.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
Upon completion, the product, 5-bromo-1-indanone oxime, can be isolated by filtration or extraction.
Step 2: Catalytic Reduction to Racemic 5-Bromo-1-Aminoindane
-
Charge a high-pressure hydrogenation vessel with the 5-bromo-1-indanone oxime from Step 1.
-
Add a suitable solvent (e.g., ethanol) and a hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C), at a loading of 5-20% by weight relative to the oxime.[14]
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Heat and stir the reaction mixture until hydrogen uptake ceases.
-
After cooling and venting, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.
Step 3: Chiral Resolution using D-Mandelic Acid (for S-enantiomer)
-
Dissolve the crude racemic amine in a suitable alcoholic solvent.
-
Add a solution of D-mandelic acid (1.0 - 2.0 equivalents) in the same solvent.[14]
-
Stir the solution to allow for the diastereomeric salt of (S)-5-bromo-1-aminoindane with D-mandelic acid to crystallize. The (R)-enantiomer will remain preferentially in the mother liquor.
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
To achieve high enantiomeric excess (>99% ee), the salt can be purified by recrystallization.
Step 4: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous base (e.g., NaOH or Na₂CO₃) to raise the pH and neutralize the mandelic acid, liberating the free (S)-amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.
References
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rasagiline - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Novel central dopaminergic agents derived from atypical di-substituted 2-aminoindane-4, 7. Synthesis and central pharmacological profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride via Reductive Amination
Abstract & Introduction
5-bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development.[1] The indane scaffold is a privileged structure found in numerous centrally active agents. This application note provides a detailed, field-proven protocol for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride from the readily available starting material, 5-bromo-1-indanone.[2][3]
The described method utilizes a one-pot reductive amination reaction, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[4][5] This process involves the in situ formation of an imine intermediate from the parent ketone and an ammonia source, which is then selectively reduced to the target primary amine.[6] Our protocol employs ammonium acetate as a convenient and effective ammonia source and sodium cyanoborohydride as a mild and selective reducing agent. The choice of sodium cyanoborohydride is critical; it readily reduces the protonated iminium ion intermediate while leaving the starting ketone largely unreacted, thus maximizing yield and minimizing side-product formation.[6][7]
This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive guide that explains the underlying chemical principles, provides a robust step-by-step protocol, and emphasizes critical safety considerations.
The Scientific Principle: Reductive Amination Pathway
The conversion of a carbonyl compound (ketone or aldehyde) to an amine in the presence of an amine source and a reducing agent is known as reductive amination.[4] The process is a powerful C-N bond-forming reaction.
The reaction proceeds through two principal stages occurring in the same reaction vessel:
-
Imine/Iminium Ion Formation: 5-bromo-1-indanone reacts reversibly with ammonia (generated from ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to yield an imine. Under the slightly acidic conditions provided by the ammonium acetate, the imine is protonated to form a more electrophilic iminium ion. This equilibrium is crucial for the subsequent reduction step.[4][6]
-
Hydride Reduction: The reducing agent, sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. NaBH₃CN is particularly well-suited for this task because it is less reactive than reagents like sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone at a neutral or weakly acidic pH.[6][7][8] Its selectivity for the iminium ion ensures a clean and high-yielding conversion to the desired amine.[7]
The final product, the free amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is performed to enhance the compound's stability, crystallinity, and ease of handling for downstream applications.
Visualization of the Synthesis
Overall Reaction Scheme
Caption: Figure 1. Overall reaction for the synthesis.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow.
Materials and Methods
Reagents & Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Supplier |
| 5-bromo-1-indanone | 34598-49-7 | C₉H₇BrO | 211.06 | Sigma-Aldrich |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | C₂H₇NO₂ | 77.08 | Fisher Scientific |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | CH₃BNNa | 62.84 | Acros Organics |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | EMD Millipore |
| Hydrochloric Acid (2.0 M in Ether) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | VWR |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment: Round-bottom flasks, magnetic stirrer with stir bars, condenser, nitrogen inlet, separatory funnel, rotary evaporator, Büchner funnel, vacuum filtration apparatus, standard laboratory glassware.
Critical Safety Precautions
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed or inhaled.[9][10] Crucially, it liberates highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[7][11] All manipulations must be performed in a well-ventilated chemical fume hood. Avoid creating dust. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12][13]
-
5-bromo-1-indanone: May cause skin, eye, and respiratory system irritation.
-
Solvents: Methanol is toxic and flammable. Ethyl acetate and diethyl ether are highly flammable. Handle all solvents away from ignition sources.
Detailed Experimental Protocol
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-indanone (5.00 g, 23.7 mmol, 1.0 equiv.).
-
Add ammonium acetate (18.27 g, 237 mmol, 10.0 equiv.) to the flask.
-
Add anhydrous methanol (100 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
Reductive Amination: 5. Once a clear solution is obtained, begin the portion-wise addition of sodium cyanoborohydride (2.23 g, 35.5 mmol, 1.5 equiv.) over 15-20 minutes. Caution: A slight exotherm and gas evolution may be observed. 6. Allow the reaction to stir at room temperature for 12-18 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-1-indanone) is consumed.
Work-up and Isolation of Free Amine: 8. Carefully quench the reaction by slowly adding deionized water (50 mL). 9. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. 10. Transfer the resulting aqueous slurry to a 500 mL separatory funnel. 11. Add ethyl acetate (100 mL) and shake vigorously. 12. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 50 mL). 13. Combine the organic layers and wash with brine (1 x 50 mL). 14. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-1-amine as an oil or waxy solid.
Formation of the Hydrochloride Salt: 15. Dissolve the crude amine in diethyl ether (or another suitable solvent like isopropanol, ~50 mL). 16. While stirring, slowly add 2.0 M hydrochloric acid in diethyl ether until no further precipitation is observed (approximately 15-20 mL). A white precipitate will form immediately. 17. Stir the resulting suspension for an additional 30 minutes at room temperature. 18. Collect the white solid by vacuum filtration using a Büchner funnel. 19. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. 20. Dry the product under vacuum to a constant weight.
Expected Results & Characterization
-
Expected Yield: 75-85%
-
Appearance: A white to off-white crystalline solid.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The melting point should also be determined and compared to literature values. Spectral data for the target compound can be found in chemical databases.[16]
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. aksci.com [aksci.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1H-Inden-1-amine,5-bromo-2,3-dihydro-,hydrochloride(1:1),(1R)-(1443238-61-6) 1H NMR spectrum [chemicalbook.com]
Chiral Synthesis of (S)-5-bromo-1-aminoindane: A Detailed Guide for Researchers
Introduction: The Significance of (S)-5-bromo-1-aminoindane in Medicinal Chemistry
(S)-5-bromo-1-aminoindane is a crucial chiral building block in the synthesis of various pharmacologically active molecules. Its rigid indane scaffold and the presence of a primary amine and a bromine atom at specific positions make it a valuable synthon for introducing key pharmacophoric features. The stereochemistry at the C-1 position is often critical for the biological activity and selectivity of the final drug candidate. This guide provides a comprehensive overview of the chiral synthesis of (S)-5-bromo-1-aminoindane, detailing two primary strategies: diastereomeric resolution of the racemic amine and a direct asymmetric synthesis approach. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on practical application and the underlying chemical principles.
Strategic Approaches to Chiral Purity
The synthesis of enantiomerically pure (S)-5-bromo-1-aminoindane can be broadly categorized into two main strategies. The choice of strategy often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.
-
Diastereomeric Resolution: This classical and industrially viable method involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent. This approach is robust and often high-yielding for the desired enantiomer.
-
Asymmetric Synthesis: This strategy aims to directly create the desired stereocenter during the synthesis, avoiding the need for a resolution step. This can be more atom-economical and efficient if a highly stereoselective reaction is available.
This guide will provide detailed protocols for both a diastereomeric resolution method and an asymmetric synthesis route.
Part 1: Diastereomeric Resolution of Racemic 5-bromo-1-aminoindane
This strategy involves three main stages: synthesis of the precursor 5-bromo-1-indanone, conversion to the racemic 5-bromo-1-aminoindane, and finally, resolution of the enantiomers.
Workflow for Diastereomeric Resolution
Application Note: Structural Elucidation of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride using 1H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its structural verification paramount. This document outlines the optimized protocol for sample preparation, data acquisition on a standard NMR spectrometer, and a thorough analysis of the resulting spectrum. The provided methodology and spectral interpretation serve as a robust reference for researchers working with this and structurally related compounds.
Introduction
5-bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are important building blocks in medicinal chemistry, often utilized in the development of central nervous system (CNS) agents and other small-molecule therapeutics[1][2]. The precise substitution pattern and stereochemistry of these intermediates are critical for their intended biological activity. Therefore, unambiguous structural confirmation is a crucial step in the synthetic workflow.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3][4] By analyzing the chemical shifts, signal multiplicities, and coupling constants, it is possible to deduce the connectivity of atoms and the stereochemical relationships between them. This application note serves as a practical guide for the ¹H NMR analysis of this compound, ensuring the identity and purity of this vital synthetic intermediate.
Materials and Methods
Materials
-
This compound (≥97% purity)
-
Deuterated solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Pipettes and glassware for sample preparation
Instrumentation
-
400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.
Experimental Protocol
This section details the step-by-step procedure for preparing the NMR sample and acquiring the ¹H NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the proper preparation of the sample. As a hydrochloride salt, the solubility of the analyte should be considered when choosing a deuterated solvent. DMSO-d₆ is a common choice for amine hydrochlorides due to its excellent solvating properties for polar compounds. D₂O is also a suitable option, though the exchange of the amine and ammonium protons with deuterium will result in the disappearance of these signals from the spectrum.
Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Vortex or gently agitate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for obtaining a high-resolution spectrum.
-
If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized for the specific instrument being used.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard 1D proton acquisition
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K (25 °C)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
Workflow Diagram
Caption: Experimental workflow for ¹H NMR analysis.
Results and Discussion: Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The following table summarizes the predicted chemical shifts, multiplicities, and assignments based on the known effects of substituents on aromatic and aliphatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (H-7) | ~7.6 | d | 1H |
| Aromatic CH (H-6) | ~7.4 | dd | 1H |
| Aromatic CH (H-4) | ~7.3 | s | 1H |
| Benzylic CH (H-1) | ~4.5 | t | 1H |
| Aliphatic CH₂ (H-3) | ~3.1 (1H), ~2.9 (1H) | m | 2H |
| Aliphatic CH₂ (H-2) | ~2.6 (1H), ~2.2 (1H) | m | 2H |
| Amine NH₃⁺ | Broad, variable | s (broad) | 3H |
Note: The chemical shifts of the amine protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water, leading to further broadening or disappearance of the signal.
Aromatic Region (δ 7.0 - 8.0 ppm)
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring.
-
The proton at the H-7 position is expected to appear as a doublet due to coupling with the proton at H-6.
-
The proton at the H-6 position is anticipated to be a doublet of doublets, as it is coupled to both H-7 and H-4 (long-range coupling may be observed).
-
The proton at the H-4 position, being adjacent to the bromine atom, is likely to appear as a singlet or a narrowly split doublet.
Aliphatic Region (δ 2.0 - 5.0 ppm)
The aliphatic region will contain the signals for the protons on the five-membered ring.
-
The benzylic proton (H-1) is attached to both the aromatic ring and the nitrogen-bearing carbon. This proton is expected to be the most downfield of the aliphatic signals, appearing as a triplet due to coupling with the two adjacent protons on the C-2 methylene group.
-
The protons of the methylene group at C-3 are diastereotopic and will likely appear as two separate multiplets, each integrating to one proton.
-
Similarly, the protons of the methylene group at C-2 are also diastereotopic and will each give rise to a multiplet.
Amine Protons
In a non-deuterated protic solvent like DMSO-d₆, the three protons of the ammonium group (NH₃⁺) are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable. If D₂O is used as the solvent, these protons will exchange with deuterium, and the signal will not be observed in the ¹H NMR spectrum.
Conclusion
This application note provides a comprehensive protocol for the ¹H NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain a high-quality spectrum. The provided interpretation of the expected chemical shifts and coupling patterns serves as a reliable guide for the structural confirmation of this important pharmaceutical intermediate. The methodologies described herein are readily adaptable for the analysis of other structurally related compounds.
References
Application Note: Mass Spectrometric Characterization of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Introduction
5-bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are important building blocks in the synthesis of various biologically active molecules. Accurate characterization of such intermediates is paramount for ensuring the quality and integrity of final pharmaceutical products. Mass spectrometry offers unparalleled sensitivity and specificity for molecular weight determination and structural analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective mass spectrometric analysis of this compound.
The presence of a bromine atom in the molecule provides a distinct isotopic pattern that is a key diagnostic feature in its mass spectrum.[1][2][3] Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[1][2][4]
This guide will detail the expected mass spectrometric behavior of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride under ESI-MS conditions and provide a step-by-step protocol for its analysis.
Expected Mass Spectrum and Isotopic Profile
The analyte, this compound (C₉H₁₁BrClN), has a molecular weight of 248.55 g/mol .[5][6] However, in the ESI source, the hydrochloride salt will dissociate, and the free amine (C₉H₁₀BrN, MW ≈ 212.09 g/mol ) will be protonated.[7] Therefore, the expected molecular ion will be the protonated free base, [M+H]⁺.
Key Spectral Features:
-
Molecular Ion ([M+H]⁺): A characteristic doublet will be observed for the protonated molecule due to the bromine isotopes.
-
m/z 212.0: Corresponding to the molecule containing the ⁷⁹Br isotope ([C₉H₁₁⁷⁹BrN]⁺).
-
m/z 214.0: Corresponding to the molecule containing the ⁸¹Br isotope ([C₉H₁₁⁸¹BrN]⁺).
-
-
Isotopic Ratio: The relative intensity of the peaks at m/z 212.0 and 214.0 will be approximately 1:1.[1][2]
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is crucial for confirming the structure by analyzing the fragmentation pattern of the parent ion. The primary amine functional group is a common site for initial fragmentation, often through alpha-cleavage.[8][9]
Upon collisional activation (e.g., CID), the protonated molecular ion ([M+H]⁺ at m/z 212/214) is expected to undergo fragmentation. The most probable fragmentation pathways include the loss of ammonia (NH₃) and subsequent rearrangements.
A proposed fragmentation pathway is illustrated below:
-
Parent Ion Formation: The free amine is protonated in the ESI source to form the ion at m/z 212/214.
-
Loss of Ammonia: The most favorable initial fragmentation is the neutral loss of ammonia (NH₃, 17 Da) from the protonated amine, leading to the formation of a stable indenyl cation. This would result in a fragment ion at m/z 195/197.
-
Loss of Bromine: Direct loss of a bromine radical (Br•) from the molecular ion is also possible, leading to a fragment at m/z 132.[4] This fragment would not exhibit the characteristic bromine isotopic pattern.
-
Further Fragmentation: The indenyl cation (m/z 195/197) could potentially undergo further fragmentation, such as the loss of ethylene (C₂H₄, 28 Da), although this is likely to be a minor pathway.
The following diagram illustrates the primary proposed fragmentation cascade for 5-bromo-2,3-dihydro-1H-inden-1-amine.
Caption: Proposed ESI-MS/MS fragmentation of 5-bromo-2,3-dihydro-1H-inden-1-amine.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis. Instrument parameters should be optimized for the specific system being used.
Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Perform serial dilutions using 50:50 ACN:Water with 0.1% FA to create working standards at appropriate concentrations (e.g., 1 µg/mL to 1 ng/mL).
-
Vortex each solution thoroughly.
LC-MS/MS System and Conditions
A standard LC-MS/MS system equipped with an electrospray ionization (ESI) source is recommended.[10][11][12]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) | Provides good retention and peak shape for primary aromatic amines. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the amine, which is essential for ESI in positive mode and improves chromatographic peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A standard gradient to elute the analyte with good resolution. This should be optimized based on the specific sample matrix. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while ensuring sufficient sensitivity. |
| Ionization Mode | ESI Positive | Primary amines readily accept a proton to form a positive ion, making ESI+ the ideal mode. |
| Capillary Voltage | 3.5 kV | Optimal voltage should be tuned for the specific instrument to achieve stable spray and maximum ion signal. |
| Source Temp. | 120 °C | Helps in desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets to generate gas-phase ions. |
| Gas Flow | Instrument specific; typically ~600-800 L/hr for desolvation gas. | Aids in the desolvation process. |
| MS Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan (MS/MS) | Full scan is used to identify the parent ion doublet (m/z 212/214). Product ion scan is used to confirm the structure via fragmentation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Applying a range of collision energies helps to generate a comprehensive fragmentation spectrum. The optimal energy should be determined experimentally to maximize the abundance of key fragment ions. |
Data Acquisition and Analysis Workflow
Caption: Workflow for LC-MS/MS analysis and data interpretation.
-
Full Scan Analysis: Acquire data in full scan mode to locate the eluting peak corresponding to the analyte. The mass spectrum for this peak should clearly show the isotopic doublet at m/z 212 and 214 with a ~1:1 intensity ratio.
-
MS/MS Analysis: Perform a product ion scan by selecting both m/z 212 and m/z 214 as precursor ions.
-
Spectral Interpretation: Analyze the resulting MS/MS spectra. Confirm the presence of the expected fragment ions (e.g., the doublet at m/z 195/197 from the loss of NH₃). The consistent fragmentation pattern from both precursor ions provides high confidence in the structural assignment.
Conclusion
The mass spectrometric analysis of this compound is straightforward when using appropriate LC-MS/MS methods. The characteristic 1:1 isotopic doublet from the bromine atom serves as a definitive confirmation of its presence. The fragmentation pattern, dominated by the neutral loss of ammonia, is consistent with the behavior of primary amines and provides orthogonal confirmation of the compound's structure. The protocol detailed herein offers a reliable foundation for the routine analysis and quality control of this important pharmaceutical intermediate.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Abstract: This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol outlines both achiral and chiral separation strategies, addressing purity and enantiomeric excess determination. This document provides a foundational methodology that can be adapted for routine quality control and research applications, complete with validation protocols adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
This compound is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a rigid indane scaffold, makes it a valuable synthon for targeting central nervous system receptors. The presence of a bromine atom provides a site for further chemical modification, while the primary amine is key to its reactivity. The stereochemistry of the amine group is often crucial for the biological activity and safety of the final drug product. Therefore, a precise and reliable analytical method to determine its purity and enantiomeric composition is paramount for ensuring the quality and consistency of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs).
This application note provides a detailed HPLC method for the analysis of this compound. The causality behind the selection of chromatographic parameters is explained, providing a solid foundation for method understanding and troubleshooting.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. For this compound (Molecular Formula: C₉H₁₁BrClN, Molecular Weight: 248.55 g/mol ), the following are key considerations[1][2][3]:
-
UV Absorbance: The presence of the brominated benzene ring suggests that the compound will exhibit UV absorbance, likely in the range of 260-280 nm. This allows for direct detection using a UV detector, a standard component of most HPLC systems. The initial method development should, therefore, include a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Polarity (logP): The predicted octanol-water partition coefficient (logP) for a structurally similar compound, 5-Bromo-2,3-dihydro-1H-inden-4-amine, is 2.94. This indicates a moderate level of lipophilicity, making reversed-phase HPLC a suitable analytical approach.
-
Chirality: The compound possesses a chiral center at the C1 position of the indane ring. This necessitates the use of a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers for the determination of enantiomeric purity.
Experimental Protocols
This section details the step-by-step methodologies for both achiral (purity) and chiral (enantiomeric excess) analysis of this compound.
Achiral Analysis for Purity Determination
This method is designed to separate the main compound from potential impurities.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The moderate lipophilicity of the analyte makes a C18 stationary phase ideal for retention and separation from polar and non-polar impurities. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 20% to 80% B over 15 minutes | A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 265 nm (or determined λmax) | The brominated benzene ring is expected to have a UV maximum around this wavelength. A diode array detector (DAD) can be used to confirm the λmax. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | The diluent should be compatible with the mobile phase and effectively solubilize the analyte. |
3.1.2. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chiral Analysis for Enantiomeric Purity
This method is designed to separate the (R) and (S) enantiomers of the analyte.
3.2.1. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC), 4.6 x 250 mm, 5 µm | Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including primary amines[4]. |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase mobile phase system is often effective for chiral separations on polysaccharide-based CSPs. Diethylamine is a basic additive used to improve peak shape and reduce tailing of the amine analyte[4]. |
| Elution | Isocratic | Isocratic elution is typically used for chiral separations to achieve optimal resolution between the enantiomers. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution in chiral separations. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is crucial for reproducibility. |
| Detection | UV at 265 nm (or determined λmax) | Same as for the achiral analysis. |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase | To avoid peak distortion, the sample should be dissolved in the mobile phase. |
3.2.2. Sample Preparation
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation of the developed HPLC method is essential to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6][7][8][9].
System Suitability
Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| Resolution (for chiral analysis) | ≥ 1.5 |
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by:
-
Analyzing a placebo (if in a formulated product).
-
Spiking the analyte with known impurities and demonstrating that the peaks are well-resolved.
-
Performing forced degradation studies (acid, base, oxidation, heat, light) to show that the degradation products do not interfere with the quantification of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Prepare at least five concentrations of the analyte over a range of 50% to 150% of the target concentration.
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, by a different analyst, or with different equipment. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness
The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Vary parameters such as:
-
Mobile phase composition (±2%)
-
pH of the mobile phase (±0.2 units)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
-
The system suitability parameters should still be met, and the results should not be significantly affected.
Visualization of Workflows
Caption: General workflows for achiral and chiral HPLC analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC methods detailed in this application note provide a comprehensive framework for the analysis of this compound. The proposed reversed-phase method for purity analysis and the normal-phase chiral separation method offer robust starting points for routine quality control and research and development activities. By adhering to the outlined validation protocol based on ICH guidelines, laboratories can ensure the generation of accurate, reliable, and reproducible data, which is critical in the pharmaceutical industry. The provided rationale for experimental choices empowers analysts to troubleshoot and adapt the methods as needed for their specific applications.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Chiral separation of 5-bromo-2,3-dihydro-1H-inden-1-amine enantiomers
An Application Guide for the Enantioselective Separation of 5-bromo-2,3-dihydro-1H-inden-1-amine
Abstract
This technical guide provides a detailed exploration of methodologies for the chiral separation of 5-bromo-2,3-dihydro-1H-inden-1-amine enantiomers. This compound is a critical chiral building block, particularly in the synthesis of agents targeting the central nervous system.[1] Given that enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles, the ability to isolate and analyze them in their pure forms is a cornerstone of modern pharmaceutical development.[2][3][4] This document outlines protocols for three primary separation techniques: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and classical diastereomeric salt resolution. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and provides guidance for method optimization, targeting researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property in pharmaceutical sciences. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a non-trivial challenge.[5] However, within the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to distinct biological outcomes.[4] Therefore, robust and efficient methods for separating and quantifying enantiomers are essential for ensuring the safety and efficacy of new chemical entities.
5-bromo-2,3-dihydro-1H-inden-1-amine serves as a key intermediate in medicinal chemistry. Its primary amine functional group presents a handle for various separation strategies. The following sections detail field-proven approaches to achieve baseline resolution of its (R)- and (S)-enantiomers, addressing needs from rapid analytical screening to large-scale preparative purification.
Method 1: Supercritical Fluid Chromatography (SFC) – The Green and Rapid Approach
SFC has emerged as a premier technique for chiral separations, lauded for its high speed, reduced consumption of organic solvents, and high efficiency, making it particularly suitable for both analytical and preparative scales.[6][7][8][9] The methodology leverages supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling faster separations at lower pressures compared to HPLC.[9]
Principle of SFC Separation
Separation is achieved on a Chiral Stationary Phase (CSP). The mobile phase, typically a mixture of supercritical CO₂ and a polar organic co-solvent (e.g., methanol), carries the racemic analyte through the column.[10] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy results in one enantiomer being retained longer than the other, leading to their separation. For basic analytes like our target amine, a small amount of a basic additive is crucial to occupy active sites on the stationary phase, thereby improving peak shape and resolution.[9][10]
Protocol: Analytical SFC Method Development
This protocol outlines a screening approach to rapidly identify suitable conditions.
Instrumentation:
-
An analytical SFC system equipped with a back-pressure regulator, UV-Vis or Photo Diode Array (PDA) detector, and an autosampler.
Screening Columns:
-
A selection of polysaccharide-based CSPs is recommended due to their broad selectivity for amine compounds.[11]
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
-
-
Crown-ether based CSPs can also be highly effective for primary amines.[7]
Protocol Steps:
-
Sample Preparation: Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine standard in methanol or ethanol to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂ (SFC-grade).
-
Mobile Phase B (Co-solvent): Methanol containing 0.2% (v/v) diethylamine (DEA). Causality: DEA is a basic modifier that minimizes undesirable interactions between the basic amine analyte and residual acidic silanols on the silica support of the CSP, leading to sharper, more symmetrical peaks.[10]
-
-
Initial Screening Conditions: Program the SFC system to screen the selected columns using a generic gradient.
-
Data Evaluation: Analyze the chromatograms from each column. Identify the CSP that provides the best initial separation (baseline resolution is ideal, but partial separation is a good starting point).
-
Optimization: On the most promising column, optimize the separation by:
-
Isocratic Hold: Convert the gradient to an isocratic method at the co-solvent percentage where the enantiomers eluted.
-
Co-solvent Percentage: Adjust the percentage of the methanol/DEA modifier. Lowering the percentage generally increases retention and may improve resolution.
-
Temperature & Pressure: Modify the column temperature (e.g., 35-45 °C) and back pressure (e.g., 100-150 bar) to fine-tune selectivity and peak shape.
-
Data Presentation: Exemplary SFC Screening Conditions
| Parameter | Condition |
| Columns Screened | Amylose & Cellulose-based CSPs (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 0.2% Diethylamine (DEA) |
| Flow Rate | 3.0 mL/min |
| Gradient | 5% to 40% B over 5 minutes, hold at 40% for 1 min |
| Back Pressure | 120 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
This table represents a typical starting point for SFC method development.
Visualization: SFC Method Development Workflow
Caption: Workflow for SFC chiral method development.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for the analytical separation of enantiomers due to its robustness, versatility, and wide availability in QC and research labs.[11][12] The separation is governed by the same principles as SFC—differential interaction with a CSP—but utilizes liquid mobile phases.
Principle of HPLC Separation
The core of the separation is the chiral stationary phase. The "three-point interaction model" provides a conceptual framework, suggesting that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions) must occur between the analyte and the CSP.[5][13] One enantiomer will fit this multi-point interaction scheme more perfectly than the other, resulting in a stronger overall binding and thus, longer retention time. The choice of mobile phase (Normal Phase, Polar Organic, or Reversed-Phase) dictates the nature of these interactions.
Protocol: Analytical HPLC Method Development
Instrumentation:
-
A standard HPLC or UHPLC system with a pump, autosampler, column oven, and PDA detector.
Protocol Steps:
-
Column Selection: As with SFC, polysaccharide-based CSPs are an excellent starting point. Immobilized versions of these phases offer greater solvent compatibility.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic amine in the initial mobile phase or a compatible solvent.
-
Mobile Phase Screening: Screen different mobile phase modes.
-
Normal Phase (NP):
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DEA.
-
Causality: In NP mode, the polar stationary phase interacts with the polar analyte. The non-polar solvent elutes the compound, while the alcohol modifier and basic additive fine-tune retention and peak shape.
-
-
Polar Organic (PO):
-
Mobile Phase: Acetonitrile with 0.1% Butylamine (BA) or DEA.
-
Causality: This mode is effective for polar compounds and avoids the use of alkanes. The basic additive remains critical for good chromatography of amines.[11]
-
-
-
System Setup and Equilibration:
-
Install the selected chiral column.
-
Flush the system and equilibrate the column with the initial mobile phase for at least 30 column volumes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject 5-10 µL of the sample and acquire data.
-
Optimization: Fine-tune the mobile phase composition (e.g., adjust the alcohol percentage in NP mode) and column temperature to achieve a resolution (Rs) of >1.5.
Data Presentation: Typical HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:DEA (90:10:0.1) | Acetonitrile:Butylamine (100:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Visualization: Principle of Chiral Recognition on a CSP
Caption: The three-point interaction model for chiral recognition.
Method 3: Diastereomeric Salt Resolution – The Classical Preparative Path
For producing multi-gram to kilogram quantities of a single enantiomer, classical resolution via diastereomeric salt formation is often the most economically viable method.[14] This technique predates chromatography and relies on fundamental principles of stereochemistry and solubility.
Principle of Salt Resolution
The process involves reacting the racemic base (our target amine) with an enantiomerically pure chiral acid, known as the resolving agent.[15] This acid-base reaction forms a pair of diastereomeric salts.
-
(R)-Amine + (S)-Acid → [(R)-Amine:(S)-Acid] Salt
-
(S)-Amine + (S)-Acid → [(S)-Amine:(S)-Acid] Salt
Unlike the original enantiomers, these two diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent system.[16] Through a process of fractional crystallization, one of the diastereomeric salts will preferentially precipitate from the solution. This salt can be isolated, and then the chiral resolving agent can be removed by treatment with a base, liberating the desired, now enantiomerically enriched, amine.[17]
Protocol: Screening for Resolving Agent and Conditions
Materials:
-
Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Chiral Resolving Agents (Acids): e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, L-(-)-Tartaric acid, D-(+)-Tartaric acid, (+)-Camphor-10-sulfonic acid.[15]
-
Solvents for Screening: Ethanol, Methanol, Isopropanol, Acetonitrile, Water, and mixtures thereof.
-
Base for liberation: 2M Sodium Hydroxide (NaOH).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Protocol Steps:
-
Screening Setup: In a series of small vials, dissolve a known amount of the racemic amine (e.g., 100 mg) in different solvents.
-
Addition of Resolving Agent: To each vial, add 0.5 equivalents of a chosen chiral resolving agent (dissolved in a small amount of the same solvent). Causality: Using a half-equivalent of the resolving agent can sometimes improve the efficiency of the resolution.
-
Crystallization: Agitate the vials and allow them to stand at room temperature, then cool in an ice bath to induce crystallization. Note which solvent/resolving agent pairs produce a crystalline precipitate.
-
Isolation: Isolate the solid crystals from a promising pair by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Amine:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of water and DCM.
-
Add 2M NaOH solution dropwise until the aqueous layer is basic (pH > 11) and all solids have dissolved.
-
Separate the organic layer (DCM), which now contains the free amine.
-
-
Enantiomeric Excess (ee) Analysis: Evaporate the DCM and dissolve the resulting free amine in a suitable solvent. Analyze its enantiomeric purity using the chiral HPLC or SFC method developed previously to determine the success of the resolution.
-
Optimization: The process can be optimized by adjusting the solvent composition, crystallization temperature, and number of recrystallization steps to improve the enantiomeric excess of the final product.
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Step-wise process of chiral resolution by diastereomeric salt formation.
Conclusion and Method Selection
The successful chiral separation of 5-bromo-2,3-dihydro-1H-inden-1-amine is readily achievable through systematic application of modern and classical techniques.
-
For rapid analytical method development and quality control , where speed and sensitivity are paramount, SFC is often the superior choice, followed closely by UHPLC/HPLC on polysaccharide-based CSPs.
-
For the production of large quantities of a single enantiomer , diastereomeric salt resolution represents a scalable and cost-effective strategy, provided a suitable resolving agent and crystallization solvent can be identified.[14] The analytical SFC/HPLC methods developed are indispensable for monitoring the efficiency of this classical resolution process.
By understanding the principles behind each technique and applying the protocols outlined in this guide, researchers can confidently and efficiently achieve their enantioseparation goals.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Leveraging 5-bromo-2,3-dihydro-1H-inden-1-amine for the Synthesis of Novel Serotonin Reuptake Inhibitors
An Application Guide for Drug Discovery Professionals
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-bromo-2,3-dihydro-1H-inden-1-amine as a pivotal precursor in the synthesis of Serotonin Reuptake Inhibitors (SRIs). We will explore the rationale behind its molecular design, provide detailed protocols for its synthesis, and demonstrate its application in creating potential SRI candidates.
Introduction: The Strategic Value of a Versatile Precursor
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychological conditions.[1][2] Their primary mechanism involves blocking the serotonin transporter (SERT), which increases the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.[3][4] This modulation of serotonergic neurotransmission is believed to alleviate depressive symptoms.[3][5]
The development of novel SRIs with improved efficacy, better side-effect profiles, or unique pharmacological properties remains a significant goal in medicinal chemistry.[6] A key strategy in modern drug discovery is the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific biological targets. The indane nucleus represents such a scaffold, found in numerous pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[7][8]
5-bromo-2,3-dihydro-1H-inden-1-amine emerges as a highly strategic starting material for several reasons:
-
The Indane Core: This rigid, bicyclic structure provides a well-defined three-dimensional shape, which can be optimized for high-affinity binding to the SERT protein.[8]
-
The Primary Amine: The amine group at the 1-position is a critical pharmacophoric feature, often essential for interaction with key residues within the transporter binding site.
-
The Bromo- Substituent: The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic "handle."[9][10] It provides a reactive site for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic and efficient generation of diverse libraries of SRI analogues.[7][11] This capability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
This guide will provide the necessary protocols to synthesize this key precursor and utilize it in a representative coupling reaction to generate a novel SRI candidate.
Diagram 1: The Core Concept
Caption: Strategic use of the brominated indanamine precursor.
Section 1: Synthesis of the Key Precursor
The most direct route to 5-bromo-2,3-dihydro-1H-inden-1-amine involves a two-step process starting from the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This ketone itself is a known intermediate in organic synthesis.[11] The overall workflow involves the synthesis of the ketone followed by reductive amination to install the crucial amine functionality.
Workflow Diagram: Precursor Synthesis
Caption: Workflow for the synthesis of the amine precursor.
Protocol 1: Reductive Amination of 5-bromo-2,3-dihydro-1H-inden-1-one
Principle & Causality: This protocol converts a ketone to a primary amine. The reaction proceeds via the formation of an intermediate imine (or iminium ion) upon reaction of the ketone with an ammonia source. This imine is then reduced in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is chosen for its mild reactivity, cost-effectiveness, and compatibility with many functional groups, making it ideal for this transformation without affecting the aromatic bromine.
Materials and Reagents
| Reagent/Material | Purpose | CAS Number | Molecular Wt. |
|---|---|---|---|
| 5-bromo-2,3-dihydro-1H-inden-1-one | Starting Material | 34598-49-7 | 211.05 g/mol |
| Ammonium Acetate (NH₄OAc) | Ammonia Source | 631-61-8 | 77.08 g/mol |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 16940-66-2 | 37.83 g/mol |
| Methanol (MeOH) | Solvent | 67-56-1 | 32.04 g/mol |
| Dichloromethane (DCM) | Extraction Solvent | 75-09-2 | 84.93 g/mol |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | 7757-82-6 | 142.04 g/mol |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) and ammonium acetate (10.0 eq) in methanol. Stir the mixture at room temperature until the solids are fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is critical to control the exothermic reaction upon addition of the reducing agent and to minimize side reactions.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution. Extract the aqueous layer twice more with DCM. The bicarbonate wash neutralizes any remaining acidic species.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-1-amine.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of DCM/Methanol as the eluent. Alternatively, the hydrochloride salt can be formed by dissolving the free base in diethyl ether and adding a solution of HCl in ether, leading to precipitation of the pure salt.[12][13]
Expected Characterization Data:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic proton (CH-NH₂), and the aliphatic protons of the five-membered ring.
-
LC-MS: A peak corresponding to the mass of the protonated molecule [M+H]⁺ at m/z ≈ 212.0/214.0, showing the characteristic isotopic pattern for a single bromine atom.
Section 2: Application in SRI Analogue Synthesis
With the precursor in hand, we can now demonstrate its utility in building a more complex molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an excellent choice for adding diversity to our indane scaffold.
Mechanism Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Synthesis of a Model SRI Candidate via Suzuki Coupling
Principle & Causality: This protocol couples the aryl bromide of our precursor with an aryl boronic acid. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. It first inserts into the carbon-bromine bond (oxidative addition), then exchanges its bromide ligand for the aryl group from the boronic acid (transmetalation), and finally releases the new biaryl product to regenerate the Pd(0) catalyst (reductive elimination). A base is required to activate the boronic acid for transmetalation.
Materials and Reagents
| Reagent/Material | Purpose | CAS Number |
|---|---|---|
| 5-bromo-2,3-dihydro-1H-inden-1-amine | Precursor | 22228388-9 (free base) |
| 4-Methoxyphenylboronic acid | Coupling Partner | 5720-07-0 |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Base | 584-08-7 |
| 1,4-Dioxane | Solvent | 123-91-1 |
| Water | Co-solvent | 7732-18-5 |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 |
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel, add 5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The use of a palladium catalyst necessitates an inert atmosphere to prevent its oxidation and deactivation.
-
Degassing: Seal the vessel and degas by purging with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously overnight. The elevated temperature is required to drive the catalytic cycle efficiently.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The resulting crude biaryl amine can be purified by flash column chromatography on silica gel to yield the desired model SRI candidate.
Section 3: Analytical Data Summary
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Expected MS [M+H]⁺ | Key ¹H NMR Features |
| Precursor | C₉H₁₀BrN | 212.09 g/mol | 212.0 / 214.0 | Aromatic protons (~7.0-7.4 ppm), benzylic CH (~4.2 ppm), aliphatic CH₂s (~1.8-2.8 ppm) |
| Model SRI | C₁₆H₁₇NO | 239.31 g/mol | 240.1 | Additional aromatic signals from the new ring, methoxy singlet (~3.8 ppm) |
Note: Molecular weights and formulas are for the free base forms.[13][14]
Conclusion and Outlook
This guide has detailed the synthesis and application of 5-bromo-2,3-dihydro-1H-inden-1-amine, a valuable and versatile precursor for the development of novel serotonin reuptake inhibitors. By leveraging the strategic placement of the bromine atom, medicinal chemists can efficiently access a wide array of analogues through robust and well-established cross-coupling chemistry. The protocols provided herein serve as a validated starting point for research programs aimed at discovering next-generation CNS therapeutics.[15][16] The systematic modification of the aryl group introduced via Suzuki coupling allows for fine-tuning of a compound's potency, selectivity (e.g., vs. norepinephrine or dopamine transporters), and pharmacokinetic properties, accelerating the journey from a synthetic concept to a viable drug candidate.[6][17]
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceuticals - BSEF [bsef.com]
- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 13. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 15. Document: Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reupt... - ChEMBL [ebi.ac.uk]
- 16. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-2,3-dihydro-1H-inden-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,3-dihydro-1H-inden-1-amine Scaffold
The 2,3-dihydro-1H-inden-1-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive framework for designing potent and selective modulators of various biological targets. Notably, derivatives of this scaffold have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[1][2][3] The development of robust and versatile synthetic methodologies to elaborate on this core structure is therefore of paramount importance in drug discovery and development.[4]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5][6][7] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for medicinal chemists. This application note provides a detailed guide to the Suzuki coupling of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives, addressing the specific challenges posed by the amine functionality and offering a comprehensive protocol for successful implementation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[8][10]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2,3-dihydro-1H-inden-1-amine derivative to form a Pd(II) species.[8][10] The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.[6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Key Considerations for Coupling with Amino-Substituted Aryl Halides
The presence of the primary amine on the 2,3-dihydro-1H-inden-1-amine scaffold introduces specific challenges that must be addressed for a successful Suzuki coupling reaction.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amine can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[14][15] This can lead to low or no conversion of the starting materials.
-
Choice of Catalyst and Ligand: To overcome catalyst inhibition, the use of bulky, electron-rich phosphine ligands is often necessary.[14][16] These ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired catalytic cycle over catalyst deactivation.[14] Palladium precatalysts, which are more stable and form the active Pd(0) species in situ, are also highly effective.[17][18][19]
-
Base Selection: The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.[12][13] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][20] The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
-
Solvent System: A variety of solvents can be employed, often in combination with water.[6] Common choices include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[6][21] The use of aqueous solvent mixtures can enhance the solubility of the base and facilitate the reaction.[21] It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[15]
-
Protecting Groups: An alternative strategy to prevent catalyst inhibition is to protect the amine functionality with a suitable protecting group, such as tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz).[14] These groups are stable under typical Suzuki conditions and can be removed post-coupling. However, this adds extra steps to the synthetic sequence.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of a 5-bromo-2,3-dihydro-1H-inden-1-amine derivative with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be required for different substrates.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-amine derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel containing a magnetic stir bar, add the 5-bromo-2,3-dihydro-1H-inden-1-amine derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the phosphine ligand (if not using a precatalyst, 2-10 mol%), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for potentially shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and outcomes for the Suzuki coupling of 5-bromo-2,3-dihydro-1H-inden-1-amine with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (3) | - | K₂CO₃ | DMF/H₂O (3:1) | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 6 | 88[22] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst inhibition by the amine.[14][15]- Inactive catalyst due to oxygen exposure.[15]- Insufficiently active catalyst system for the aryl bromide. | - Use a bulkier, more electron-rich ligand (e.g., XPhos).[14]- Ensure thorough degassing of solvents and use of an inert atmosphere.[15]- Switch to a more active palladium precatalyst.[17] |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen leading to Pd(II) species.[10]- Slow transmetalation. | - Rigorously exclude oxygen from the reaction.[15]- Screen different bases to optimize transmetalation.[20] |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., from solvent or base). | - Use a non-protic solvent and ensure anhydrous conditions if possible.[10] |
| Protodeboronation of Boronic Acid | - Presence of excess water or acidic conditions. | - Minimize water content if feasible with the chosen base and solvent.- Use the boronic acid in a slight excess and monitor reaction time closely.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of the 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold, providing access to a wide array of novel compounds for drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with the amine functionality can be overcome to achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers working to synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. ijcrt.org [ijcrt.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of N-(2,3-dihydro-1H-inden-1-yl)amines via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive technical guide for the synthesis of N-substituted 1-aminoindane derivatives through the Buchwald-Hartwig amination. We present a detailed, field-proven protocol for the palladium-catalyzed cross-coupling of 5-bromo-2,3-dihydro-1H-inden-1-amine with various amines, a crucial transformation for accessing a class of compounds with significant potential in pharmaceutical research.[1][2] The guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers a step-by-step experimental procedure, including characterization and troubleshooting insights. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Significance of N-Aryl Aminoindanes
The 1-aminoindane scaffold is a privileged motif in medicinal chemistry, forming the core of several therapeutic agents.[2] The ability to functionalize the aromatic ring of this scaffold by introducing diverse amine substituents via C-N bond formation is of paramount importance for developing new drug candidates and molecular probes. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing aryl C-N bonds, largely supplanting harsher, traditional methods that suffer from limited substrate scope and poor functional group tolerance.[3][4]
This protocol focuses on the coupling of 5-bromo-2,3-dihydro-1H-inden-1-amine, a readily accessible starting material, with a representative secondary amine. The methodologies described herein are, however, adaptable to a broader range of primary and secondary amines.
Mechanistic Rationale: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][5] Understanding this mechanism is critical for rational troubleshooting and optimization. The catalytic cycle, illustrated below, generally involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
- 1. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel CNS Agents from 5-bromo-2,3-dihydro-1H-inden-1-amine
Introduction: The Strategic Value of the Indanamine Scaffold in CNS Drug Discovery
The 2,3-dihydro-1H-inden-1-amine (indanamine) framework is a privileged scaffold in medicinal chemistry, particularly for the development of agents targeting the Central Nervous System (CNS). Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. A notable exemplar is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease, which features the indanamine core.[1][2]
The strategic introduction of a bromine atom at the 5-position of the indane ring, as in 5-bromo-2,3-dihydro-1H-inden-1-amine, transforms this scaffold into a versatile platform for the synthesis of diverse compound libraries.[3][4] This bromine atom serves as a synthetic handle for a variety of powerful cross-coupling reactions, while the primary amine at the 1-position offers a readily modifiable site for introducing a wide range of substituents. This dual functionality allows for systematic exploration of the chemical space around the indanamine core, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for leveraging 5-bromo-2,3-dihydro-1H-inden-1-amine as a starting material for the generation of novel CNS agent candidates. We will delve into key chemical transformations, offering insights into the rationale behind the chosen methodologies and providing practical, step-by-step procedures for their execution.
Guiding Principles for CNS Drug Design: Navigating the Blood-Brain Barrier
A critical hurdle in the development of CNS-active agents is the ability of a molecule to traverse the blood-brain barrier (BBB).[5][6] The design of novel compounds from the 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold must therefore be guided by established principles of CNS drug design. Key physicochemical parameters that influence BBB penetration include:
| Property | Desirable Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB.[3] |
| LogP (Lipophilicity) | 1.5 - 3.5 | A balance is required; sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility.[6] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better BBB penetration as it reduces the energy required for desolvation to cross the lipid barrier.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizing hydrogen bonding potential reduces interactions with water and improves membrane permeability.[6] |
| Hydrogen Bond Acceptors (HBA) | ≤ 5 | Similar to HBD, limiting HBA count enhances the ability to cross the BBB.[6] |
Throughout the synthetic protocols detailed below, researchers should remain cognizant of these parameters, selecting reagents and designing target structures that align with these guidelines to maximize the potential for CNS activity.
Synthetic Strategies and Protocols
The synthetic utility of 5-bromo-2,3-dihydro-1H-inden-1-amine is primarily centered around the strategic modification of its two key functional groups: the primary amine and the aryl bromide. The following sections provide detailed protocols for these transformations.
I. N-Functionalization of the Primary Amine
Modification of the primary amine is a fundamental step in elaborating the indanamine scaffold. This can be achieved through various methods, including N-alkylation, N-acylation, and reductive amination.
Reductive amination is a robust and widely used method for the N-alkylation of primary amines.[7] It proceeds via the in-situ formation of an imine, which is then reduced to the corresponding secondary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Reaction Scheme:
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the technical support center for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific reasoning behind our recommendations.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Step 1: Oximation of 5-bromo-1-indanone
Question: My oximation of 5-bromo-1-indanone is resulting in a low yield of the desired 5-bromo-1-indanone oxime. What are the potential causes and how can I improve this?
Answer: Low yields in the oximation step typically stem from incomplete reaction, suboptimal pH, or issues during product isolation. Here is a systematic approach to troubleshoot this:
-
Incomplete Reaction: The reaction between 5-bromo-1-indanone and hydroxylamine hydrochloride to form the oxime requires careful control of conditions to proceed to completion.
-
Solution: Ensure that the reaction is monitored until the starting material is consumed. Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] An incomplete reaction may necessitate a longer reaction time or a slight increase in temperature. A typical procedure involves heating the reaction mixture for a specific duration, for example, for 2 hours under reflux.[3]
-
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group.
-
Solution: When using hydroxylamine hydrochloride, a base such as sodium hydroxide or sodium acetate is required to neutralize the liberated hydrochloric acid.[4][5] The pH of the reaction mixture should be carefully adjusted to a range of 6.0-7.0.[3] Incorrect pH can slow down the reaction or lead to side reactions.
-
-
Product Isolation: The 5-bromo-1-indanone oxime is typically a solid that precipitates from the reaction mixture upon cooling and addition of water.[3] Inefficient precipitation or losses during filtration can significantly reduce the isolated yield.
-
Solution: After cooling the reaction mixture, the addition of a large volume of water is crucial to ensure complete precipitation of the oxime.[3] Ensure the product is thoroughly washed with cold water to remove any inorganic impurities without dissolving the desired product.
-
Step 2: Reduction of 5-bromo-1-indanone oxime
Question: I am observing the formation of significant byproducts during the catalytic hydrogenation of 5-bromo-1-indanone oxime. How can I improve the selectivity towards the desired primary amine?
Answer: The formation of byproducts during the reduction of oximes is a common challenge. The primary side products are often hydroxylamines and secondary amines. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired primary amine.
-
Formation of Hydroxylamine: The reduction of the C=N bond can be incomplete, leading to the formation of the corresponding hydroxylamine.
-
Causality: The choice of catalyst has a significant impact on the reaction pathway. For instance, platinum-based catalysts (like Pt/C) under acidic conditions have been shown to favor the formation of hydroxylamines from indanone oximes.[6]
-
Solution: To favor the formation of the primary amine, palladium on carbon (Pd/C) is a more suitable catalyst under acidic conditions.[6][7] Alternatively, Raney Nickel is highly effective, particularly under basic conditions, for the reduction of indanone oximes to the corresponding primary amine with high yields.[6]
-
-
Formation of Secondary Amines: The newly formed primary amine can react with the intermediate imine, which is formed after the initial reduction of the N-O bond, to generate a secondary amine byproduct.
-
Causality: This side reaction is more prevalent in the reduction of aldoximes but can also occur with ketoximes, especially under neutral or basic conditions.[8][9]
-
Solution: The addition of an acid can protonate the intermediate imine, making it more susceptible to reduction to the primary amine and minimizing its reaction with the already formed amine. Conducting the hydrogenation in the presence of an acid like sulfuric acid in acetic acid can lead to high yields of the primary amine.[6] When using Raney Nickel, the presence of ammonia can help to suppress the formation of secondary amines.[3]
-
-
Debromination: A potential side reaction, especially with palladium catalysts, is the hydrogenolysis of the C-Br bond, leading to the formation of the debrominated amine.
-
Solution: Careful control of hydrogen pressure and reaction time is crucial to minimize this side reaction. Using a lower hydrogen pressure and monitoring the reaction closely to stop it once the starting material is consumed can help to avoid debromination.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the reduction of 5-bromo-1-indanone oxime?
A1: Both Palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for this transformation.[3][6]
-
Pd/C: Typically used under acidic conditions (e.g., in the presence of sulfuric acid and acetic acid), it can provide high yields of the primary amine.[6]
-
Raney Nickel: This catalyst is highly active and often used under basic conditions (e.g., in the presence of ammonia in methanol). It has been reported to give excellent yields of the desired amine from indanone oximes.[6]
Q2: How can I effectively purify the final product, this compound?
A2: The final product is a hydrochloride salt, which is typically a crystalline solid. Purification is usually achieved through recrystallization.
-
Procedure: After the reduction and work-up to isolate the free amine, it is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and treated with hydrochloric acid to form the hydrochloride salt. The salt then precipitates out and can be collected by filtration. Recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, can be performed to obtain a highly pure product.
Q3: Can I use other reducing agents besides catalytic hydrogenation for the reduction of the oxime?
A3: While catalytic hydrogenation is the most common and efficient method, other reducing agents can be used.
-
Sodium Borohydride with a Catalyst: Sodium borohydride in the presence of a catalyst like Raney Nickel can be an effective system for the reduction of oximes.[7]
-
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that can reduce oximes to primary amines. However, it is less selective and requires strict anhydrous conditions.
-
Zinc in Acetic Acid: This is a classical method for oxime reduction, but it often requires harsher conditions and can generate more byproducts.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel, and sometimes dry Pd/C). It must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment. The catalyst should be handled with care, and proper quenching procedures should be followed after the reaction.
-
Reagents: Handle all chemicals, including the brominated starting material and corrosive acids and bases, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-indanone oxime
This protocol is based on a reported procedure with high yield.[3]
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) and hydroxylamine sulfate (1.0 eq) in methanol (approx. 3 mL per gram of indanone).
-
Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water (approx. 20 mL per gram of indanone) with stirring to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and dry it to obtain 5-bromo-1-indanone oxime as a faint yellow solid.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-1-indanone | [3] |
| Reagent | Hydroxylamine sulfate | [3] |
| Solvent | Methanol | [3] |
| Base | 40% Sodium Hydroxide | [3] |
| pH | 6.0-7.0 | [3] |
| Reaction Time | 2 hours | [3] |
| Temperature | Reflux | [3] |
| Reported Yield | ~94% | [3] |
Protocol 2: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine
This protocol utilizes Raney Nickel for the reduction.[3]
-
In a high-pressure autoclave, charge 5-bromo-1-indanone oxime (1.0 eq), methanol (approx. 6 mL per gram of oxime), Raney Nickel (approx. 10% by weight of the oxime), and aqueous ammonia (approx. 1 mL per gram of oxime).
-
Seal the autoclave, purge it with nitrogen, and then pressurize it with hydrogen to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) until the hydrogen uptake ceases or TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2,3-dihydro-1H-inden-1-amine.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-1-indanone oxime | [3] |
| Catalyst | Raney Nickel | [3] |
| Solvent | Methanol | [3] |
| Additive | Aqueous Ammonia | [3] |
| Hydrogen Pressure | 5-10 atm (typical) | |
| Temperature | 40-50 °C |
Protocol 3: Formation of this compound
-
Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-amine in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash it with a cold solvent (e.g., cold ethyl acetate or ether), and dry it under vacuum to obtain the final product.
-
If necessary, recrystallize the product from a suitable solvent system to improve purity.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Troubleshooting Workflow for Low Yield in Reduction
Caption: A logical workflow for troubleshooting low yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the technical support center for the recrystallization of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining a high-purity product. The following sections are structured in a question-and-answer format to directly address the common challenges encountered during the purification of this chiral amine salt.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions based on established crystallographic principles.
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon in the recrystallization of amine salts where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute-solvent system. For this compound, this can be caused by several factors:
-
High Solute Concentration: If the initial concentration of the amine salt in the hot solvent is too high, the solution may become supersaturated at a temperature where the solvated compound is still in a liquid state.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, favoring the formation of a disordered oil.
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.
Solutions:
-
Reheat and Dilute: If oiling occurs, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (typically 10-20% more) to reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to further decrease the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Solvent System Modification: Consider using a solvent system where the compound has slightly lower solubility at the boiling point. For amine hydrochlorides, a mixture of a primary solvent (like isopropanol or ethanol) with a miscible anti-solvent (like heptane or ethyl acetate) can sometimes be effective. The anti-solvent should be added dropwise to the hot solution until slight turbidity is observed, which is then cleared by the addition of a few drops of the primary solvent.
-
Seed Crystals: If you have a small amount of pure, crystalline this compound, adding a seed crystal to the cooled, supersaturated solution can provide a template for crystallization and prevent oiling out.
Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?
A2: The absence of crystal formation is typically due to either insufficient supersaturation or kinetic barriers to nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: As mentioned previously, adding a seed crystal of the pure compound can initiate crystallization.
-
-
Increase Supersaturation: If nucleation induction fails, it's likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly again.
-
Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to stand.
Q3: My recrystallized product has a low yield. How can I improve it?
A3: A low yield is a common issue in recrystallization and can often be traced back to a few key experimental parameters.
Solutions:
-
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing prematurely on the filter paper.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve a significant portion of your purified product.
-
Recover from the Mother Liquor: If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that this second crop may be less pure than the first.
Q4: The purity of my recrystallized this compound has not significantly improved. What could be the reason?
A4: If the purity of your product does not improve after recrystallization, it could be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility characteristics for both your compound and the impurities, especially at lower temperatures.
-
Co-crystallization: The impurity may have a similar crystal lattice structure to your compound, leading to its incorporation into the growing crystals.
-
High Initial Impurity Load: If the crude material is highly impure, a single recrystallization may not be sufficient to achieve the desired purity.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound well when hot but poorly when cold, while having the opposite solubility profile for the major impurities if known.
-
Secondary Purification Step: If impurities persist, consider a preliminary purification step before recrystallization, such as column chromatography. For amine compounds, using a stationary phase like amine-functionalized silica can be beneficial.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use activated carbon sparingly, as it can also adsorb some of your desired product.
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be necessary to achieve high purity.
Frequently Asked Questions (FAQs)
-
What is the best solvent for recrystallizing this compound? Based on the polar nature of amine hydrochloride salts, polar protic solvents are generally good candidates. Alcohols such as isopropanol and ethanol are commonly used. Isopropanol is often preferred over ethanol as many amine hydrochlorides exhibit slightly lower solubility in it at room temperature, which can lead to better recovery. A mixed solvent system, such as ethanol/water or isopropanol/heptane, can also be effective and may require some optimization.
-
How can I determine the purity of my recrystallized product? Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.
-
Chiral HPLC: Since 5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral compound, chiral HPLC can be used to determine its enantiomeric purity.
-
-
My compound is a chiral amine hydrochloride. Are there any special considerations for its recrystallization? Yes, when dealing with chiral compounds, it's important to ensure that the recrystallization process does not lead to racemization. For most amine hydrochlorides, recrystallization from common alcoholic or aqueous solvents under neutral pH conditions is unlikely to cause racemization. However, exposure to strong bases or high temperatures for prolonged periods should be avoided. Additionally, if you are performing a diastereomeric resolution, the choice of solvent can significantly impact the efficiency of the separation of the diastereomeric salts.
Experimental Protocol: Recrystallization of this compound from Isopropanol
This protocol provides a general guideline. The exact solvent volume and temperatures may need to be optimized based on the purity of your starting material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Summary
| Solvent | Polarity | Suitability for Recrystallization | Comments |
| Isopropanol | Polar Protic | Excellent | Good balance of solubility at high and low temperatures for many amine salts. |
| Ethanol | Polar Protic | Good | May have slightly higher solubility at room temperature, potentially leading to lower yields. |
| Methanol | Polar Protic | Fair | Often a very good solvent, which can make crystallization difficult due to high solubility even at low temperatures. |
| Water | Very Polar Protic | Possible, but may require a co-solvent | High solubility may be an issue. Often used in combination with an alcohol. |
| Ethyl Acetate | Polar Aprotic | Poor as a primary solvent; Good as an anti-solvent | Generally, amine hydrochlorides have low solubility in ethyl acetate. |
| Heptane/Hexane | Nonpolar | Poor as a primary solvent; Good as an anti-solvent | Amine hydrochlorides are typically insoluble in nonpolar solvents. |
Visual Workflow
The following diagram illustrates the general workflow for the recrystallization and troubleshooting process.
Caption: Recrystallization and troubleshooting workflow.
Technical Support Center: Stability and Handling of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the technical support guide for 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate.[1] Maintaining the chemical integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common stability questions, troubleshooting protocols for potential issues, and the scientific rationale behind our recommendations.
Compound Profile and Recommended Storage
Understanding the fundamental properties and handling requirements of a reagent is the first step in ensuring its stability. The hydrochloride salt form of this aminoindane derivative is intentionally used to enhance its stability compared to the free base.[2]
Table 1: Chemical Properties Overview
| Property | Value |
| Chemical Name | This compound[3] |
| Molecular Formula | C₉H₁₁BrClN[4] |
| Molecular Weight | ~248.55 g/mol [3][4] |
| Appearance | Typically an off-white to light-colored solid |
| Chirality | Exists as (R) and (S) enantiomers[5] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[4] | Reduces the rate of potential thermally induced degradation pathways.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes the risk of oxidation, a common degradation pathway for amines.[6][7] |
| Light | Protect from light. Store in an amber vial or opaque container. | The aromatic ring system can absorb UV light, potentially leading to photolytic degradation.[7] |
| Moisture | Keep container tightly sealed in a dry, well-ventilated place.[8][9] | Amines and their salts can be hygroscopic; moisture can promote hydrolysis or other degradation reactions.[10] |
| Incompatibilities | Avoid strong bases and strong oxidizing agents.[11] | Strong bases will deprotonate the hydrochloride, forming the less stable free amine.[2] Oxidizing agents can directly degrade the amine functionality.[6] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the stability of this compound.
Q1: What are the primary visual signs of degradation for this compound? A: The most common visual indicator of degradation, particularly oxidation, is a change in color. A pristine sample is typically an off-white or light tan solid. If you observe a progression to yellow, brown, or pink hues, it may indicate the formation of oxidized impurities. Another sign is a change in texture, such as clumping or deliquescence, which suggests moisture absorption.
Q2: My compound has developed a slight yellow tint. Is it still usable? A: A slight color change may indicate a minor degree of degradation. While it might not significantly impact experiments that are not sensitive to trace impurities, we strongly recommend re-assessing the purity of the material via a suitable analytical method, such as HPLC-UV, before use. For sensitive applications, such as in late-stage drug development or quantitative assays, using a fresh, high-purity lot is advised.
Q3: Why is this compound supplied as a hydrochloride salt? Can I convert it to the free base? A: The compound is supplied as a hydrochloride salt to maximize its shelf-life and handling stability. The protonated amine is significantly less nucleophilic and less susceptible to oxidation than its free base counterpart. While you can convert it to the free base using a suitable inorganic base (e.g., NaHCO₃, K₂CO₃), you should do so immediately before use. The free base of some aminoindane derivatives can be inherently unstable and prone to rapid degradation.[2]
Q4: What solvents are recommended for preparing stock solutions, and how stable are they? A: For stock solutions, we recommend using high-purity, anhydrous solvents such as DMSO or ethanol. Aqueous buffered solutions are generally not recommended for long-term storage. The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature, light exposure). We advise preparing fresh solutions for each experiment. If storage is necessary, aliquot the solution into small, tightly sealed vials, purge with an inert gas, and store at -20°C or below for short periods. Always perform a suitability test to ensure solution stability within your experimental timeframe.
Troubleshooting Guide: Investigating Stability Issues
When experiments yield unexpected results, reagent stability should be a primary suspect. This section provides workflows and protocols to diagnose and address potential degradation.
Issue: Unexpected Peaks in HPLC/LC-MS Analysis
The appearance of new, unidentified peaks in your analytical chromatogram is a clear sign of impurity or degradation. The following workflow can help you diagnose the issue.
Caption: Workflow for diagnosing unexpected impurities.
Protocol: Purity Re-assessment by HPLC-UV
This protocol provides a general method to quickly verify the purity of your sample against a reference.
-
Standard Preparation: Accurately weigh and dissolve a small amount of a new, unopened sample (or a trusted reference standard) in a suitable mobile phase or diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your suspect sample in the same manner and at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL
-
-
Analysis: Inject both the standard and the sample. Compare the peak area percentage of the main peak. A significant decrease in the main peak area and the appearance of new peaks in your sample relative to the standard confirms degradation.
Protocol: Abbreviated Forced Degradation Study
Forced degradation (or stress testing) is a powerful tool to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating." This involves intentionally exposing the compound to harsh conditions.[12]
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours.[7]
-
Thermal Stress: Place a small amount of the solid powder in a 70°C oven for 24 hours, then dissolve for analysis.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples if necessary, and analyze all samples by HPLC-UV. The results will reveal the compound's susceptibility to these conditions and help identify the nature of impurities seen in your experiments.
Key Degradation Pathways
Based on the structure of an aromatic amine hydrochloride, several degradation mechanisms are plausible under stress conditions.[6]
Caption: Conceptual map of potential degradation pathways.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or colored polymeric materials. This is often catalyzed by light and trace metals.[6][7]
-
Basification: Exposure to basic conditions deprotonates the ammonium salt to yield the free amine. While not a degradation product itself, the free amine is generally less stable and more prone to oxidation and other reactions.
-
Photodegradation: The bromo-substituted aromatic ring is a chromophore that can absorb light energy. This can lead to homolytic cleavage of the C-Br bond or other radical-mediated reactions, resulting in a complex mixture of impurities.[7]
-
Thermal Degradation: Elevated temperatures provide the energy to overcome activation barriers for various reactions, such as deamination or rearrangements, although these are typically less common under standard storage conditions.[6]
By understanding these potential stability issues and implementing the recommended storage and handling protocols, you can ensure the integrity of your this compound, leading to more accurate and reproducible scientific outcomes.
References
- 1. apicule.com [apicule.com]
- 2. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
The primary synthetic route to 5-bromo-2,3-dihydro-1H-inden-1-amine involves a two-step process: the oximation of 5-bromo-1-indanone followed by the reduction of the resulting oxime. While seemingly straightforward, this synthesis is prone to several side reactions that can impact the quality of the final product. This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 5-bromo-2,3-dihydro-1H-inden-1-amine?
A1: The most widely employed synthetic pathway is the conversion of 5-bromo-1-indanone to its corresponding oxime, which is then subsequently reduced to the desired primary amine.[1] This method is generally effective, but careful control of reaction conditions is crucial to minimize side-product formation.
Q2: I'm observing a significant amount of a debrominated impurity in my final product. What is it and how can I prevent its formation?
A2: The debrominated impurity is likely 2,3-dihydro-1H-inden-1-amine. This side product is particularly common when using catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst) to reduce the oxime intermediate.[2][3] The catalyst can facilitate the hydrogenolysis of the carbon-bromine bond. To prevent this, consider using alternative reducing agents such as lithium aluminum hydride (LiAlH₄), which are less prone to causing dehalogenation.[4][5][6]
Q3: My NMR analysis suggests the presence of a hydroxylamine intermediate. Why is this happening and how can I drive the reaction to completion?
A3: The formation of 5-bromo-N-hydroxy-2,3-dihydro-1H-inden-1-amine is a result of incomplete reduction of the oxime.[7] Certain catalysts, like platinum-based ones, may favor the formation of the hydroxylamine under specific conditions.[7] To ensure complete reduction to the primary amine, you can try increasing the reaction time, temperature, or the amount of reducing agent. If using catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst activity.
Q4: What are the E/Z isomers of 5-bromo-1-indanone oxime, and do they affect the reduction step?
A4: Like many oximes, 5-bromo-1-indanone oxime can exist as a mixture of E and Z geometric isomers. While both isomers are typically reduced to the desired amine, they may react at different rates. The presence of both isomers is generally not a major issue for the final product, but their separation can be achieved by chromatography if necessary for mechanistic studies.[8]
Troubleshooting Guide
Problem 1: Low Yield of 5-bromo-1-indanone oxime in the Oximation Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Ensure an adequate reaction time and temperature as specified in the protocol. A typical procedure involves reacting 5-bromo-1-indanone with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.[1][8] |
| Incorrect pH | The pH of the reaction mixture can be critical. For oximation using hydroxylamine hydrochloride, a base such as pyridine or sodium hydroxide is often added to liberate the free hydroxylamine. A patent for this synthesis specifies adjusting the pH to between 6.0 and 7.0.[1] |
| Suboptimal Workup | Ensure proper workup procedures to isolate the oxime. This typically involves quenching the reaction, followed by extraction and washing steps to remove unreacted starting materials and reagents.[8] |
Problem 2: Formation of Debrominated Byproduct (2,3-dihydro-1H-inden-1-amine)
| Potential Cause | Recommended Solution |
| Catalytic Hydrogenation | The use of catalysts like Pd/C for the reduction of the oxime is a common cause of dehalogenation.[2][3] |
| Alternative Reducing Agents | Switch to a chemical hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether.[4][5][6] This will selectively reduce the oxime without affecting the aryl bromide. |
| Optimization of Hydrogenation | If catalytic hydrogenation is the only viable option, optimization is key. Use a lower catalyst loading, milder reaction conditions (lower temperature and pressure), and carefully monitor the reaction to stop it once the starting material is consumed to minimize over-reduction. |
Problem 3: Presence of Multiple Unidentified Impurities and Low Overall Yield
| Potential Cause | Recommended Solution |
| Beckmann Rearrangement | Under acidic conditions, the oxime intermediate can undergo a Beckmann rearrangement, leading to the formation of isomeric lactams.[9] This has been observed with other indanone oximes.[9] Avoid strongly acidic conditions during the reduction or workup of the oxime. |
| Formation of Secondary Amines | Although less common for ketoximes, the formation of secondary amines is a possible side reaction. This can occur if the intermediate imine reacts with the product amine. Ensure a sufficiently high concentration of the reducing agent to rapidly convert the imine to the primary amine. |
| Purity of Starting Materials | Ensure the 5-bromo-1-indanone starting material is pure. Impurities in the starting material can lead to a cascade of side reactions.[10] |
| Purification Strategy | Develop a robust purification strategy. Column chromatography is often effective for removing polar impurities. Recrystallization of the final product or its salt form (e.g., hydrochloride) can also significantly improve purity. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 5-bromo-1-indanone oxime
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol.[1]
-
Add hydroxylamine sulfate (1.0 eq).[1]
-
Adjust the pH of the mixture to 6.0-7.0 with a 40% sodium hydroxide solution.[1]
-
Reflux the reaction mixture for 2 hours, monitoring the disappearance of the starting material by TLC.[1]
-
After cooling, add water to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain 5-bromo-1-indanone oxime. A reported yield for a similar procedure is 93.8%.[1]
Protocol 2: Reduction of 5-bromo-1-indanone oxime with LiAlH₄
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-1-indanone oxime (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Caption: Synthetic pathway and major side reactions.
References
- 1. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Substitution of 5-bromo-2,3-dihydro-1H-inden-1-amine
Introduction
Welcome to the technical support center for the N-substitution of 5-bromo-2,3-dihydro-1H-inden-1-amine. This key intermediate is frequently utilized by researchers in medicinal chemistry and drug development. However, its chemical structure—a primary amine coupled with an aryl bromide—presents distinct synthetic challenges that can lead to low yields, poor selectivity, and complex purification.
This guide is designed to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design optimal reaction conditions.
Section 1: Foundational Concepts - Choosing Your Synthetic Strategy
The N-substitution of this molecule can be approached via several distinct pathways, each with its own set of advantages and challenges. The optimal choice depends entirely on your target molecule: Are you performing an N-alkylation (adding an alkyl group) or an N-arylation (adding an aryl group)? The diagram below provides a high-level decision-making framework.
Caption: Decision tree for selecting a synthetic strategy.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common experimental failures and questions.
Category A: Direct N-Alkylation (e.g., with Alkyl Halides)
Q1: My reaction is producing a significant amount of the di-alkylated product alongside my desired mono-alkylated amine. How can I improve selectivity?
A1: This is the most common failure mode for direct N-alkylation of primary amines and is known as over-alkylation .[1][2] The underlying issue is that the mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, causing it to react with the alkylating agent faster than the starting material.[3][4]
Troubleshooting Strategies:
-
Control Stoichiometry: Use a large excess of the starting amine (5-bromo-2,3-dihydro-1H-inden-1-amine) relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the alkylating agent encountering a primary amine before it can react with the newly formed secondary amine.[1] However, this can be atom-inefficient.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkylating agent low, minimizing the rate of the second alkylation.[2]
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.
-
Use a Cesium Base: Some studies have shown that using cesium bases, such as cesium hydroxide or cesium carbonate, can promote selective mono-N-alkylation over dialkylation.[5]
-
Change Your Strategy: The most robust solution is to abandon direct alkylation in favor of reductive amination (see Category B). This method offers superior control and is the industry-standard approach for clean mono-N-alkylation.[6]
Q2: My N-alkylation reaction shows very low conversion, even after prolonged heating. What are the potential causes and solutions?
A2: Low reactivity can stem from several factors related to your reagents and conditions.
Caption: Troubleshooting workflow for low reaction conversion.
The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, the reaction will be significantly slower than with an alkyl bromide or iodide.[7] Similarly, the base must be strong enough to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral (and nucleophilic) amine.[8]
Category B: Reductive Amination (from 5-bromo-1-indanone)
Q3: Why is reductive amination often recommended as the superior method for preparing mono-N-alkylated products?
A3: Reductive amination is a two-step process (often performed in one pot) that converts a ketone or aldehyde to an amine.[9] For your target, you would start with 5-bromo-1-indanone and your desired primary amine (R-NH₂).
-
Imine Formation: The ketone and amine react to form an imine intermediate. This reaction is an equilibrium.
-
Reduction: A reducing agent, selective for the imine, reduces it to the final secondary amine.
The superiority of this method lies in its inherent control over stoichiometry . The C=N bond of the imine is formed in a 1:1 ratio from the ketone and the amine. Once reduced, the resulting secondary amine is no longer reactive under these conditions, completely preventing the over-alkylation that plagues direct alkylation methods.[6]
Q4: My reductive amination is stalling, and I see unreacted ketone by TLC. How can I drive the reaction to completion?
A4: This issue almost always points to problems in the first step: imine formation. This is a condensation reaction that releases one molecule of water.
Troubleshooting Strategies:
-
Water Removal: The presence of water can push the equilibrium away from the imine. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.[10]
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[10]
-
Choice of Reducing Agent: Ensure your reducing agent is appropriate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6]
Category C: Buchwald-Hartwig Amination (Reacting the Aryl Bromide)
Q5: I want to couple a different amine (e.g., morpholine) to the 5-bromo position. What are the critical parameters for a successful Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds.[11][12] Success hinges on the careful orchestration of several components:
-
Palladium Precatalyst: A source of Pd(0). Common choices include Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ).
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate the key steps of oxidative addition and reductive elimination. For aryl bromides, common ligands include BINAP, XantPhos, or specialized biaryl phosphines like XPhos.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for the palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[15]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
Failure to rigorously control any of these parameters, especially the exclusion of air and moisture, is a common cause of reaction failure.
Section 3: Protocols and Data
Protocol 1: General Procedure for Controlled Mono-N-Alkylation via Reductive Amination
This protocol is a starting point and should be optimized for your specific substrates.
-
To a round-bottom flask under ambient atmosphere, add 5-bromo-1-indanone (1.0 eq.), your desired primary amine (1.1 eq.), and a dehydrating agent such as anhydrous MgSO₄ (2.0 eq.).
-
Add an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) to achieve a concentration of ~0.1 M.
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may gently foam.
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Acidic to neutral (AcOH), CH₂Cl₂, rt | Mild, selective for imines/iminiums, tolerant of most functional groups. The reagent of choice. |
| Sodium Cyanoborohydride | NaBH₃CN | Acidic (pH 3-6), MeOH, rt | Highly effective and acid-stable, but extremely toxic (releases HCN gas in strong acid).[6] |
| Sodium Borohydride | NaBH₄ | Neutral to basic, MeOH/EtOH, 0°C to rt | Less selective; can reduce the starting ketone if not controlled carefully. Often used in a two-step procedure. |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral, MeOH/EtOH, rt, H₂ balloon | "Green" method, but can also reduce the aryl bromide (dehalogenation) under certain conditions. |
Table 2: Guide to Selecting Bases for Direct N-Alkylation
| Base | Abbreviation | pKaH (Conjugate Acid) | Typical Use & Comments |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Common, inexpensive, and effective inorganic base. Often used in polar solvents like DMF or acetonitrile. |
| Triethylamine | Et₃N / TEA | ~10.7 | Organic base, acts as an acid scavenger. Can sometimes interfere as a nucleophile. |
| Diisopropylethylamine | DIPEA / Hünig's Base | ~10.7 | Sterically hindered, non-nucleophilic organic base. A good choice to avoid base-alkylation. |
| Sodium tert-butoxide | NaOtBu | ~19 | Very strong base. Primarily used in catalyst systems like Buchwald-Hartwig, less common for direct alkylation. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Removal of impurities from 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Technical Support Center: 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Introduction
Welcome to the technical support guide for this compound. This molecule is a critical chiral building block in medicinal chemistry, often utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final compound. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind purification strategies tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the synthetic route used. The most common synthesis involves the reductive amination of 5-bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone).[2]
Common Impurity Classes:
-
Unreacted Starting Material: The most prevalent impurity is often the starting ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[3][4][5] Its presence suggests an incomplete reaction or inefficient purification.
-
Reaction Intermediates: If the synthesis proceeds via an oxime intermediate (5-bromo-2,3-dihydro-1H-inden-1-one oxime), this compound may persist if the reduction step is incomplete.[6]
-
Over-reduction Products: While less common, reduction of the aromatic ring or the bromine atom can occur under harsh reduction conditions.
-
Enantiomeric Impurity: The target molecule is chiral. Unless a stereospecific synthesis is employed, the product will be a racemic mixture. If you are working with a specific enantiomer, such as (R)- or (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl, the other enantiomer is a significant impurity.[7][8]
-
Residual Solvents & Reagents: Solvents from the reaction and purification (e.g., methanol, ethanol, ethyl acetate) and inorganic salts from the workup can be present.
Q2: How can I perform a quick preliminary purity assessment of my sample?
A2: A combination of simple analytical techniques can provide a rapid and reasonably accurate assessment of purity before committing to large-scale purification.
| Technique | Observation | Interpretation |
| Melting Point | Sharp melting range close to the literature value. | High purity. |
| Broad or depressed melting range. | Significant presence of impurities. | |
| Thin-Layer Chromatography (TLC) | Single, well-defined spot. | Likely high purity. |
| Multiple spots (especially a non-polar spot corresponding to the ketone starting material). | Presence of impurities. | |
| ¹H NMR Spectroscopy | Clean spectrum matching the reference. | High purity. |
| Presence of unexpected peaks, especially in the aldehyde/ketone region (~9-10 ppm) or aromatic signals that don't integrate correctly. | Presence of starting materials or byproducts. |
Q3: My material is described as a white solid, but my batch is yellow or brown. What causes this discoloration and how can I fix it?
A3: Discoloration in amines and their salts is common and usually points to the presence of minor, highly colored impurities. These often arise from oxidation or degradation of the amine over time, especially if exposed to air or light.[9]
Solution: These impurities are often non-polar and present in trace amounts. They can typically be removed during recrystallization by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[10]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is the most effective and common method for purifying 5-bromo-2,3-dihydro-1H-inden-1-amine HCl.[11] As an amine salt, it is polar and requires polar solvents for dissolution.
Q4: I'm having trouble getting my compound to crystallize. What steps should I take?
A4: Failure to crystallize is a common issue that can almost always be resolved by systematically addressing potential causes. Use the following decision tree to troubleshoot the problem.
Caption: Decision tree for troubleshooting crystallization.
Q5: How do I select the optimal solvent system for recrystallization?
A5: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[10] For a polar salt like 5-bromo-2,3-dihydro-1H-inden-1-amine HCl, polar protic solvents are the best starting point.
| Solvent System | Characteristics & Rationale | Use Case |
| Isopropanol (IPA) | Often provides a good balance of solubility at reflux and insolubility at room temperature. Less volatile than ethanol or methanol, allowing for slower, more controlled crystal growth. | Excellent first choice for single-solvent recrystallization. |
| Ethanol/Water | A powerful two-solvent system. The compound is very soluble in hot ethanol. Water is added as the anti-solvent to the hot solution until turbidity appears, then a drop of ethanol is added to re-clarify before cooling. | Useful when the compound is too soluble in pure alcohols even when cold. |
| Methanol | Tends to be a very strong solvent. The compound may have high solubility even at room temperature, leading to poor recovery. | Best used in a mixed system or if other solvents fail. |
| Acetic Acid | Amines and their salts can sometimes be recrystallized from organic acids like acetic acid, which can protonate any freebase and ensure the material remains as a salt.[9] | An alternative for problematic batches, but requires thorough drying to remove residual acid. |
Experimental Protocol: Recrystallization
Objective: To purify crude 5-bromo-2,3-dihydro-1H-inden-1-amine HCl from common impurities.
Materials:
-
Crude 5-bromo-2,3-dihydro-1H-inden-1-amine HCl
-
Recrystallization solvent (e.g., Isopropanol)
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks, heating mantle, condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating: Heat the slurry to a gentle reflux with stirring. Add more hot isopropanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second flask and a gravity funnel. Filter the hot solution through a fluted filter paper to remove the charcoal. Trustworthiness: This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide 2: Purification via the Freebase
Q6: Recrystallization did not significantly improve the purity. What is my next option?
A6: If recrystallization fails, it's likely due to impurities with solubility properties very similar to the desired compound (e.g., the starting ketone). In this case, a more robust chemical purification is necessary. The strategy is to convert the amine hydrochloride salt back to its freebase form, which is much less polar and amenable to standard silica gel chromatography.
Caption: Workflow for purification via freebase conversion and chromatography.
Experimental Protocol: Purification via Freebase Chromatography
Objective: To purify the title compound by removing impurities with similar polarity to the salt form.
Procedure:
-
Basification: Dissolve the crude amine hydrochloride in water. Cool the solution in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) with stirring until the pH is >10. The freebase amine may precipitate or appear as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane. Expertise: The freebase is significantly more soluble in organic solvents than its salt form, allowing for efficient phase separation from inorganic salts.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude freebase.
-
Column Chromatography: Dissolve the crude freebase in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system, typically a gradient of ethyl acetate in hexanes containing a small amount (0.5-1%) of triethylamine. Causality: The triethylamine is added to deactivate the acidic silica gel, preventing the polar amine from streaking or irreversibly binding to the column.
-
Salt Formation: Collect and combine the pure fractions (as determined by TLC). Evaporate the solvent. Dissolve the purified freebase in a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
References
- 1. apicule.com [apicule.com]
- 2. 5-Bromo-2,3-dihydro-1H-inden-1-amine | 185122-74-1 [chemicalbook.com]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2,3-dihydro-1H-inden-1-one | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 5. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
Troubleshooting low yield in 5-bromo-1-indanone to amine conversion
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the conversion of 5-bromo-1-indanone to 5-bromo-1-aminoindane. As Senior Application Scientists, we move beyond mere procedural lists to explain the chemical causality behind common experimental failures, ensuring each step is a self-validating system for achieving high-yield synthesis.
Technical Support Center: 5-Bromo-1-Indanone to Amine Conversion
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common challenges encountered during the synthesis of 5-bromo-1-aminoindane. Our focus is on reductive amination, a cornerstone transformation in medicinal chemistry.[1][2]
Core Reaction Pathways
The conversion of a ketone to a primary amine typically proceeds via one of two major pathways: direct or indirect reductive amination. The choice of method has significant implications for yield, byproduct formation, and purification.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted 5-bromo-1-indanone. What is going wrong?
This is the most common failure mode and almost always points to inefficient formation of the crucial imine (or oxime) intermediate.[3]
Probable Causes & Solutions:
-
Incorrect pH (Most Common Cause): Imine formation is a dehydration reaction that is catalyzed by mild acid (typically pH 4-5).[4][5]
-
Too Acidic (pH < 4): The amine nucleophile (ammonia or hydroxylamine) becomes fully protonated (NH₄⁺), rendering it non-nucleophilic. It cannot attack the carbonyl carbon.
-
Too Basic/Neutral (pH > 6): The protonation of the carbonyl oxygen, which makes the carbon more electrophilic, is inefficient. Furthermore, the final dehydration step to form the C=N bond requires a proton source.
-
Solution: When using hydroxylamine hydrochloride or ammonium salts, a base (e.g., sodium hydroxide, sodium acetate) must be added to buffer the system to the optimal pH range.[6] For direct reductive aminations with borohydrides, adding a catalytic amount of acetic acid is common practice.[7]
-
-
Insufficient Amine/Ammonia Source: The formation of the imine/oxime is an equilibrium process.[3]
-
Solution: Use a molar excess of the amine source (e.g., 1.5 to 3 equivalents of ammonium acetate or hydroxylamine) to drive the equilibrium toward the intermediate.
-
-
Presence of Excess Water: While the reaction produces water, starting with overly wet reagents or solvents can hinder the dehydration step needed to form the imine.
-
Solution: Use anhydrous solvents, especially in direct reductive amination. For the oxime pathway, which often uses alcoholic solvents, ensure the starting ketone is dry.[6]
-
Q2: My main byproduct is 5-bromo-1-indanol. How can I prevent this?
The formation of the corresponding alcohol is a clear indication that your reducing agent is attacking the starting ketone before the imine can form and be reduced.
Probable Causes & Solutions:
-
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces both ketones and imines.[5][8] If the imine concentration is low, the NaBH₄ will preferentially reduce the more abundant ketone.
-
Solution 1 (Recommended): Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for reductive amination.[4][7] They are less reactive and will selectively reduce the protonated iminium ion over the neutral ketone at mildly acidic pH.[9]
-
Solution 2 (If using NaBH₄): Adopt a two-step, one-pot procedure. First, stir the ketone and amine source (e.g., ammonium acetate) in methanol with catalytic acetic acid for 1-2 hours to allow for maximum imine formation. Only then, cool the reaction to 0°C and add the NaBH₄ portion-wise.[8]
-
Q3: How do I choose the best reducing agent for a direct reductive amination?
The choice of hydride is critical for success. The ideal reagent is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting ketone.
| Reducing Agent | Typical Solvent | Selectivity | Pros | Cons |
| H₂ with Pd/C or PtO₂ | Alcohols (MeOH, EtOH) | High | High atom economy, clean workup.[3] | Requires specialized hydrogenation equipment; potential for de-bromination. |
| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | Low | Inexpensive, readily available.[8] | Often reduces the starting ketone, leading to alcohol byproduct.[4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, THF | High | Excellent selectivity for iminium ions at pH 4-5.[4][9] | Highly toxic (releases HCN gas at low pH); waste disposal concerns. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, CH₂Cl₂, THF | Very High | Excellent selectivity, non-toxic, mild.[7][8] | Moisture sensitive; bulkier and more expensive than other borohydrides. |
Q4: I am attempting the two-step synthesis via the oxime, but my hydrogenation step is failing. What should I check?
Catalytic hydrogenation of the 5-bromo-1-indanone oxime is a robust method often reported in patents.[6] Failure typically points to issues with the catalyst or reaction conditions.
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure all glassware is scrupulously clean and that solvents are free of potential catalyst poisons like sulfur or thiol compounds. Increase catalyst loading (typically 5-10 mol% by weight relative to the substrate).[6]
-
-
Insufficient Hydrogen Pressure: While some hydrogenations work at atmospheric pressure, many require higher pressures to proceed efficiently.
-
Solution: If available, use a Parr shaker or a similar hydrogenation apparatus capable of applying 50-100 psi of H₂ pressure.
-
-
Debromination Side Reaction: A common issue with catalytic hydrogenation of aryl bromides is hydrodebromination, where the C-Br bond is cleaved, leading to 1-aminoindane as a byproduct.
-
Solution: Run the reaction at lower temperatures and pressures. Consider adding a mild base like triethylamine to suppress the formation of HBr, which can accelerate the side reaction. If the problem persists, consider an alternative reducing agent for the oxime, such as zinc dust in acetic acid.
-
Validated Experimental Protocols
Protocol A: Two-Step Synthesis via Oxime Intermediate[7]
Step 1: Formation of 5-Bromo-1-indanone oxime
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol (approx. 3 mL per gram of indanone).
-
Add hydroxylamine hydrochloride (1.5 eq) or hydroxylamine sulfate (1.5 eq).
-
While stirring, slowly add an aqueous solution of 40% sodium hydroxide to adjust the reaction pH to between 6.0 and 7.0.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and pour it into a larger volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-bromo-1-indanone oxime, which can often be used in the next step without further purification.
Step 2: Catalytic Hydrogenation of the Oxime
-
Charge a high-pressure reaction vessel with the 5-bromo-1-indanone oxime (1.0 eq) and 5% Palladium on Carbon (5-10% by weight).
-
Add a suitable solvent, such as methanol or ethanol.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-1-aminoindane.
Protocol B: One-Pot Direct Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-1-indanone (1.0 eq), ammonium acetate (3.0 eq), and anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30°C.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).
-
Once complete, carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Proceed with a standard acid-base workup as described in Q5.
Q5: What is the best procedure for purifying the final 5-bromo-1-aminoindane?
The product is a basic amine, making it ideal for purification via acid-base extraction. This method effectively separates it from neutral organic impurities (like residual indanone or indanol) and acidic byproducts.
References
- 1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scalable Synthesis of Enantiomerically Pure 5-Bromo-2,3-dihydro-1H-inden-1-amine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis of enantiomerically pure 5-bromo-2,3-dihydro-1H-inden-1-amine. This chiral amine is a valuable building block in medicinal chemistry. This document provides a robust, field-tested synthetic protocol, detailed troubleshooting guides, and answers to frequently encountered challenges, ensuring both scientific integrity and practical applicability for large-scale production.
Synthesis Overview & Core Principles
The most reliable and scalable pathway to enantiomerically pure 5-bromo-2,3-dihydro-1H-inden-1-amine involves a three-stage process starting from 5-bromo-1-indanone. This method is favored for its operational simplicity, use of cost-effective reagents, and the robustness of the chemical transformations, making it suitable for industrial production.[1]
The strategy is as follows:
-
Oximation: Conversion of the starting ketone, 5-bromo-1-indanone, to its corresponding oxime.
-
Reduction: Catalytic hydrogenation of the oxime to yield the racemic amine, 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Chiral Resolution: Separation of the racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[1][2]
This classical resolution approach, while theoretically limited to a 50% yield for the desired enantiomer from the racemate, is often more practical and economical on a large scale than asymmetric synthesis, which may require expensive and sensitive metal catalysts or ligands.[2][3]
Caption: Overall workflow for the synthesis of (S)-5-Bromo-1-aminoindane.
Detailed Experimental Protocol
This protocol is adapted from established industrial methods and is optimized for scalability.[1]
Part A: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine
Step 1: Preparation of 5-Bromo-1-indanone Oxime
-
To a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methanol (600 mL), 5-bromo-1-indanone (210g, 1.0 mol), and hydroxylammonium sulfate (164g, 1.0 mol).[1]
-
Stir the suspension and adjust the pH to 6.0-7.0 by the careful addition of 40% aqueous sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture. While stirring, slowly add water (4000 mL) to precipitate the product.
-
A large amount of a faint yellow solid will form. Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-1-indanone oxime.
-
Expected Yield: ~211g (93.8%).[1]
-
Step 2: Reduction to Racemic 5-Bromo-1-aminoindane
-
Charge a high-pressure hydrogenation vessel (autoclave) with the 5-bromo-1-indanone oxime from the previous step and a suitable solvent (e.g., methanol or ethanol).
-
Add 5% Palladium on Carbon (Pd/C) as the catalyst. The catalyst loading should be between 5-20% of the substrate's weight.[1]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas.
-
Heat and stir the reaction mixture according to optimized parameters (temperature and pressure will vary based on equipment).
-
After the reaction is complete (monitored by hydrogen uptake or TLC), cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-1-aminoindane.
Part B: Chiral Resolution of Racemic Amine
Step 3: Formation and Crystallization of the Diastereomeric Salt
-
In a 1L flask, dissolve D-mandelic acid (22.8g, 0.15 mol) in methanol (400 mL) with gentle heating (approx. 55 °C) and magnetic stirring.[1]
-
To this solution, add the racemic 5-bromo-1-aminoindane (21.1g, 0.1 mol).[1]
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Allow the solution to cool naturally to room temperature. A precipitate should form.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid by vacuum filtration. This solid is the crude D-mandelate salt of (S)-5-bromo-1-aminoindane.
-
Recrystallize the crude salt from fresh methanol to improve diastereomeric and enantiomeric purity. A typical recrystallization might use ~140 mL of methanol for ~15.8g of crude salt.[1]
-
Expected Yield of Purified Salt: ~14.2g (41.1% based on the racemate).[1]
-
Step 4: Liberation of the Enantiomerically Pure Free Amine
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Cool the mixture in an ice bath and basify by the slow addition of an aqueous ammonia solution until the pH is >10.
-
Stir until all solids have dissolved. The mandelic acid will move to the aqueous phase as its ammonium salt, while the free amine remains in the organic phase.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Expected Purity: >99% with an enantiomeric excess (ee) >99%.[1]
-
Data Summary: Key Process Parameters
| Parameter | Stage | Target Value / Condition | Rationale & Notes |
| Molar Ratio | Oximation | 5-Bromo-1-indanone : Hydroxylammonium sulfate (1:1) | Ensures complete conversion of the ketone.[1] |
| pH Control | Oximation | 6.0 - 7.0 | Optimal pH for oxime formation.[1] |
| Catalyst Loading | Reduction | 5-20% (w/w) of 5% Pd/C | Higher loading may increase reaction rate but also cost. Must be optimized.[1] |
| Molar Ratio | Resolution | Racemic Amine : D-Mandelic Acid (1:1.5) | An excess of the resolving agent can improve the yield of the initial salt precipitation.[1] |
| Solvent | Resolution | Methanol | The choice of solvent is critical for differential solubility of the diastereomeric salts.[1] |
| Yield (Oxime) | Oximation | >90% | This step is typically high-yielding.[1] |
| Yield (Resolved Salt) | Resolution | ~40-45% | Theoretical maximum is 50%. Practical yields are often slightly lower.[1] |
| Final Purity (ee) | Liberation | >99% | Achieved through effective fractional crystallization and subsequent recrystallization.[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why use classical resolution instead of a direct asymmetric synthesis? A: For many processes at scale, classical resolution is more cost-effective and robust. Asymmetric syntheses often rely on expensive chiral ligands, transition metal catalysts, and require stringent control of reaction conditions to achieve high enantioselectivity. The diastereomeric salt crystallization method uses a relatively inexpensive chiral acid (like mandelic or tartaric acid), is less sensitive to air and moisture, and is a well-established, reliable industrial process.[2]
Q2: Can other chiral acids be used for the resolution? A: Yes. While D-mandelic acid is shown to be effective, other resolving agents like tartaric acid derivatives or camphorsulfonic acid can also be used.[2] The optimal resolving agent is typically found through screening, as the ability to form a crystalline salt with good solubility differences between the two diastereomers is difficult to predict.
Q3: How can the undesired (R)-enantiomer be utilized? A: The mother liquor from the resolution contains the more soluble diastereomeric salt, enriched in the (R)-amine. To improve overall process efficiency, the (R)-amine can be isolated and racemized. This involves converting the amine back to the ketone or an imine intermediate, which destroys the stereocenter, and then reducing it again to the racemic amine for re-introduction into the resolution process.
Troubleshooting Specific Issues
Problem Area 1: Synthesis of Racemic Amine
Q: The yield of the 5-bromo-1-indanone oxime is low or the reaction is incomplete. A:
-
Cause 1: Incorrect pH. The pH is critical for the oximation reaction. If the solution is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If too basic, the hydroxylamine itself can be unstable.
-
Solution: Carefully monitor and adjust the pH to the 6.0-7.0 range using a calibrated pH meter. Add the base slowly to avoid overshooting the target pH.[1]
-
Cause 2: Insufficient Reaction Time/Temperature. The reaction may be sluggish if not heated to a consistent reflux.
-
Solution: Ensure the reaction is maintained at a steady reflux for the recommended time (e.g., 2 hours) and monitor via TLC until no starting material is observed.
Q: The reduction of the oxime is slow, incomplete, or results in side products. A:
-
Cause 1: Catalyst Inactivity. The Pd/C catalyst may be old, poisoned, or of low quality.
-
Solution: Use a fresh batch of high-quality catalyst from a reputable supplier. Ensure the substrate and solvent are free from potential catalyst poisons like sulfur or thiol compounds.
-
Cause 2: Insufficient Hydrogen Pressure/Mixing. Inadequate hydrogen pressure or poor mixing can lead to slow or incomplete reactions due to mass transfer limitations.
-
Solution: Ensure the autoclave is leak-free and maintained at the target pressure. Confirm that the stirring mechanism is functioning effectively to keep the catalyst suspended and ensure good gas-liquid contact.
-
Cause 3: Side Reactions. Over-reduction or hydrodebromination (loss of the bromine atom) can occur under harsh conditions.
-
Solution: Optimize the reaction temperature and pressure. Harsher conditions (higher temperature/pressure) can lead to the removal of the bromine atom. Start with milder conditions and gradually increase if the reaction is too slow.
Problem Area 2: Chiral Resolution
Q: The diastereomeric salt fails to crystallize from the solution. A:
-
Cause 1: Solution is too dilute or solvent is inappropriate. The salt may be too soluble in the chosen solvent system at the given concentration.
-
Solution:
-
Try concentrating the solution by slowly removing some solvent under reduced pressure.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line.
-
Add a seed crystal from a previous successful batch if available.
-
If the problem persists, the solvent system may need to be changed. A mixture of solvents (e.g., methanol/isopropanol) can sometimes be effective.
-
Q: The enantiomeric excess (ee) of the resolved amine is low after the first crystallization. A:
-
Cause: Inefficient Fractional Crystallization. The initial precipitate may contain significant amounts of the undesired diastereomer. This is common.
-
Solution: Perform one or more recrystallizations. Dissolve the filtered salt in a minimum amount of hot solvent (e.g., methanol) and allow it to cool slowly. Each recrystallization step should progressively enrich the desired diastereomer, leading to a higher ee in the final product. Monitor the ee of the amine liberated from a small sample at each stage using chiral HPLC.
Problem Area 3: Recovery and Final Product
Q: The recovery of the resolving agent (D-mandelic acid) is inefficient. A:
-
Cause: Improper pH adjustment or insufficient extraction during work-up.
-
Solution: After liberating the free amine, the aqueous layer contains the ammonium mandelate salt. To recover the mandelic acid, acidify this aqueous layer with a strong acid (e.g., HCl) to a low pH (pH < 2). The D-mandelic acid will precipitate out or can be extracted with an organic solvent like ethyl acetate.[1]
Q: The final free amine product is discolored or contains impurities. A:
-
Cause 1: Thermal Decomposition. The free amine may be unstable at elevated temperatures.
-
Solution: When removing the solvent after liberation, use a rotary evaporator at a moderate temperature (<40°C). Store the final product under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to prevent degradation.
-
Cause 2: Incomplete Phase Separation. Trace amounts of mandelic acid or inorganic salts may have carried over from the work-up.
-
Solution: Ensure a clean separation of the organic and aqueous layers. Washing the combined organic layers with brine (saturated NaCl solution) can help remove residual water and water-soluble impurities before drying with sodium sulfate. If necessary, the final amine can be further purified by vacuum distillation or column chromatography.
References
Validation & Comparative
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, the 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold has emerged as a privileged structure, serving as the foundation for a variety of psychoactive compounds and therapeutic agents. The introduction of a bromine atom at the 5-position of this scaffold creates a unique chemical entity, 5-bromo-2,3-dihydro-1H-inden-1-amine, with the potential for nuanced interactions with key central nervous system targets. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives, offering insights into their potential as modulators of monoamine transporters and monoamine oxidase enzymes. By synthesizing data from studies on related aminoindan and halogenated psychoactive compounds, this document serves as a valuable resource for researchers engaged in the design and development of novel CNS-active molecules.
The 1-Aminoindan Scaffold: A Versatile Pharmacophore
The 1-aminoindan core is a rigid analog of phenethylamine, a fundamental building block for many neurotransmitters and psychoactive drugs. This conformational constraint imparts a distinct pharmacological profile compared to more flexible amphetamine-type stimulants. The orientation of the amine group relative to the aromatic ring is a critical determinant of biological activity, influencing interactions with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as monoamine oxidase (MAO) enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives can be systematically explored by considering modifications at three key positions: the aromatic ring, the indane backbone, and the amino group.
Aromatic Ring Substitution: The Impact of the 5-Bromo Group
The presence and position of substituents on the aromatic ring of the aminoindan scaffold play a crucial role in modulating potency and selectivity for monoamine transporters. While comprehensive SAR studies on a series of 5-bromo-1-aminoindan derivatives are not extensively documented in a single source, valuable insights can be gleaned from related classes of compounds.
Studies on halogenated amphetamines and methcathinones have demonstrated that para-halogenation tends to decrease selectivity for the dopamine transporter versus the serotonin transporter.[1] This is attributed to the electronic and steric properties of the halogen atom influencing the binding affinity to the respective transporter proteins. Specifically, increasing the size of the para-substituent often leads to more potent serotonin uptake inhibition.[1] This suggests that the 5-bromo substitution in the 1-aminoindan scaffold is likely to enhance its interaction with the serotonin transporter.
Furthermore, research on 2-aminoindan derivatives has shown that ring substitution can significantly increase potency at SERT while concurrently reducing potency at DAT and NET.[2] For instance, the introduction of a 5-methoxy group in 2-aminoindan leads to a compound with some selectivity for SERT.[2] It is plausible that the electron-withdrawing nature and steric bulk of the bromine atom at the 5-position could similarly steer the pharmacological profile towards serotonergic activity.
Modifications to the Amino Group
The nature of the substituent on the primary amine of the 1-aminoindan scaffold is a key determinant of its activity as either a transporter substrate (releaser) or inhibitor (blocker), and its potency as a MAO inhibitor.
For monoamine transporters, N-alkylation can have varied effects. In many classes of phenethylamines, N-methylation can enhance potency. However, larger N-alkyl groups often lead to a decrease in activity or a shift towards antagonist (blocker) behavior.
In the context of MAO inhibition, the amino group is a critical pharmacophoric element. Studies on 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors have shown that the unsubstituted amine is a good starting point for potent inhibitors. Modifications to this group would need to be carefully considered to maintain or enhance inhibitory activity.
Comparative Biological Activity of Aminoindan Derivatives
To provide a framework for understanding the potential activity of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives, the following table summarizes the biological data for related aminoindan compounds from the literature.
| Compound | Target | Activity (IC50/Ki) | Reference |
| 2-Aminoindan (2-AI) | NET | - | [2] |
| DAT | - | [2] | |
| SERT | - | [2] | |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | NET | - | [2] |
| DAT | - | [2] | |
| SERT | - | [2] | |
| 5-Iodo-2-aminoindan (5-IAI) | NET | - | [3] |
| DAT | - | [3] | |
| SERT | - | [3] |
Note: Specific quantitative values for 2-AI and 5-MeO-AI were not provided in the abstract, but the study indicates their relative selectivities.[2] Similarly, for 5-IAI, the study describes its preferential inhibition of SERT and NET.[3]
Experimental Protocols
Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
The enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine can be synthesized from 5-bromo-1-indanone through a multi-step process involving oxime formation, reduction, and chiral resolution.
Step 1: Synthesis of 5-Bromo-1-indanone Oxime
-
To a solution of 5-bromo-1-indanone in an alcohol solvent, add hydroxylamine and a suitable base.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-1-indanone oxime.
Step 2: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine
-
In a high-pressure autoclave, dissolve 5-bromo-1-indanone oxime in methanol.
-
Add Raney nickel as the catalyst and aqueous ammonia.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen.
-
Heat the reaction mixture with stirring until the reduction is complete.
-
After cooling, filter the catalyst and concentrate the filtrate to obtain racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.
Step 3: Chiral Resolution with D-Mandelic Acid
-
Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent.
-
Add a solution of D-mandelic acid (molar ratio of approximately 1:1 to 1:2).
-
Allow the diastereomeric salt of (S)-5-bromo-1-aminoindan D-mandelate to crystallize.
-
Filter the crystals and purify by recrystallization.
-
Treat the purified salt with a base to liberate the free amine, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, with high enantiomeric excess.
In Vitro Monoamine Transporter Binding Assay
The affinity of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives for DAT, NET, and SERT can be determined using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the respective human transporters.
-
Membrane Preparation: Harvest HEK293 cells expressing hDAT, hNET, or hSERT and homogenize in a suitable buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the derivatives against MAO-A and MAO-B can be assessed using a fluorometric assay.
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.
-
Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound in a suitable buffer.
-
Initiate Reaction: Add a fluorogenic substrate (e.g., kynuramine) to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values by non-linear regression.
Visualizing the Structure-Activity Landscape
Caption: Core structure and key modification points for SAR analysis.
Conclusion and Future Directions
The 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the analysis of related compounds, the 5-bromo substitution is anticipated to confer a degree of selectivity towards the serotonin transporter. Further derivatization of the primary amino group offers a viable strategy to fine-tune the pharmacological profile, potentially leading to potent and selective monoamine transporter inhibitors or MAO inhibitors.
The experimental protocols outlined in this guide provide a clear pathway for the synthesis and biological evaluation of a library of 5-bromo-1-aminoindan derivatives. Systematic investigation of these compounds will be crucial to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. Such studies will undoubtedly contribute to a deeper understanding of the molecular determinants of ligand recognition at monoamine transporters and MAO enzymes and may ultimately lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing potency of (R) and (S) enantiomers of 5-bromo-inden-amine derivatives
Introduction: The Critical Role of Chirality in Drug Potency
In the realm of medicinal chemistry, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are 'chiral', meaning they exist as a pair of non-superimposable mirror images, known as enantiomers. These are often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. While chemically identical, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This disparity arises because biological targets—such as enzymes and receptors—are themselves chiral, creating a stereospecific environment where only one enantiomer may fit optimally, much like a key into a lock.
The inden-amine scaffold, a rigid bicyclic structure, is a privileged pharmacophore found in numerous pharmaceutically active compounds. The introduction of a bromine atom at the 5-position can further modulate a compound's electronic properties and binding interactions. Consequently, understanding the stereochemical influence on the potency of 5-bromo-inden-amine derivatives is not merely an academic exercise; it is a critical step in designing safer, more effective therapeutic agents.
This guide provides an in-depth comparison of the potency of (R) and (S) enantiomers of inden-amine derivatives, supported by experimental data and protocols. We will use the well-studied 1-aminoindan structure, the core of the anti-Parkinsonian drug rasagiline, as a representative model to illustrate the principles of stereoselective bioactivity that are directly applicable to its 5-bromo derivatives.
Stereoselective Synthesis and Chiral Resolution
The first challenge in comparing enantiomers is obtaining them in high purity. This is achieved through two primary strategies:
-
Asymmetric Synthesis: This involves using chiral catalysts or starting materials to selectively produce the desired enantiomer.
-
Chiral Resolution: This method starts with a racemic mixture (a 50:50 mix of both enantiomers) and separates them. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[1][2] The enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation.[3]
The choice between these methods depends on factors like scalability, cost, and the specific chemical properties of the target molecule.
References
In vitro ADME profiling of 5-bromo-2,3-dihydro-1H-inden-1-amine analogs
An In-Depth Technical Guide to the Comparative In Vitro ADME Profiling of 5-bromo-2,3-dihydro-1H-inden-1-amine Analogs
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant percentage of drug candidates falter during clinical trials due to suboptimal pharmacokinetic properties.[1][2] Comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling has, therefore, become an indispensable strategy in the early preclinical phase.[3][4][5] By systematically evaluating these fundamental properties, research teams can prioritize compounds with a higher probability of clinical success, thereby conserving invaluable time and resources.[1][6]
This guide provides a comparative framework for the in vitro ADME profiling of a series of novel 5-bromo-2,3-dihydro-1H-inden-1-amine analogs. The amine functional group is one of the most common in drug molecules, and its basicity and overall physicochemical properties profoundly influence a compound's ADME profile.[7] This document is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to guide the selection of lead candidates from this chemical series. We will dissect four critical assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability.
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound provides a crucial forecast of its persistence in the body. Assessed by incubating the compound with liver-derived enzyme systems, this assay measures the rate of metabolic turnover.[8] A compound that is metabolized too rapidly may have a short half-life, requiring frequent dosing, while a highly stable compound might accumulate and cause toxicity.[9] We utilize two complementary systems: human liver microsomes (HLM), which are rich in CYP enzymes, and cryopreserved primary hepatocytes, which contain a fuller complement of both Phase I and Phase II metabolic enzymes.[8][10]
Experimental Protocol: Liver Microsomal Stability
-
Preparation: A stock solution of the test analog (e.g., 10 mM in DMSO) is diluted in incubation buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.1% to avoid enzyme inhibition.
-
Reaction Initiation: The reaction is initiated by adding pooled Human Liver Microsomes (final protein concentration of 0.5 mg/mL) to the test analog solution, which has been pre-warmed to 37°C. This mixture is then supplemented with the critical cofactor NADPH to start the enzymatic reactions.[9]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the microsomal proteins while extracting the remaining parent compound.[9]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.
-
Data Interpretation: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is determined from the slope of the initial linear phase of the disappearance curve. The in vitro intrinsic clearance (Clint) is then calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[9][10]
Figure 1: Workflow for the liver microsomal stability assay.
Comparative Data: Metabolic Stability
| Compound | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| Analog A | 45 | 30.8 | Moderate |
| Analog B | > 120 | < 11.5 | High |
| Analog C | 8 | 173.3 | Low |
| Verapamil (Control) | 15 | 92.4 | Moderate-Low |
Data shown is for illustrative purposes.
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Cytochrome P450 enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[11] If a new drug candidate inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma concentrations.[12] Therefore, screening for CYP inhibition against the most clinically relevant isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical step in safety assessment.[11][13]
Experimental Protocol: CYP Inhibition (IC50 Determination)
-
System Preparation: Pooled human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6) in a buffer system.
-
Inhibitor Addition: The 5-bromo-2,3-dihydro-1H-inden-1-amine analogs are added across a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is run in parallel.
-
Reaction Initiation: The reactions are pre-incubated at 37°C before being initiated by the addition of an NADPH-regenerating system.
-
Incubation & Quenching: The incubation proceeds for a predetermined time, after which the reaction is terminated with a cold organic solvent.
-
Analysis: Samples are analyzed by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.
-
Data Interpretation: The rate of metabolite formation is compared to the vehicle control. The concentration of the test analog that causes a 50% reduction in enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.[11] A lower IC50 value indicates a more potent inhibitor.
References
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. agilent.com [agilent.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. criver.com [criver.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. enamine.net [enamine.net]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. criver.com [criver.com]
A Comparative Guide to the Pharmacokinetic Properties of N-Substituted 5-Bromo-2,3-dihydro-1H-inden-1-amines
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Inden-1-amines
The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active agents. A notable example is rasagiline (N-propargyl-1-R-aminoindan), a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The therapeutic potential of this class of compounds has spurred interest in the synthesis and evaluation of various analogs, including those with a bromine substitution at the 5-position and diverse substituents on the primary amine.
The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, potentially enhancing its binding affinity to biological targets or altering its metabolic profile. Furthermore, the nature of the N-substituent is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as its pharmacokinetics. Understanding how different N-substituents impact these properties is paramount for the rational design of drug candidates with optimal therapeutic efficacy and safety profiles.
This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of various N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines. In the absence of direct comparative studies, this guide synthesizes data from structurally related compounds, established principles of structure-pharmacokinetic relationships, and in silico predictions to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the expected influence of different N-substituents on key pharmacokinetic parameters and provide detailed experimental protocols for their determination.
The Influence of N-Substitution on ADME Properties: A Comparative Analysis
The pharmacokinetic journey of a drug can be broadly categorized into four stages: absorption, distribution, metabolism, and excretion. The chemical structure of a drug, particularly the nature of its substituents, plays a pivotal role at each of these stages. For the 5-bromo-2,3-dihydro-1H-inden-1-amine core, the N-substituent is a key handle for modulating its pharmacokinetic behavior.
Absorption
The absorption of an orally administered drug is largely governed by its solubility and permeability across the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[3][4][5]
-
Lipophilicity and Permeability: The addition of alkyl or aryl groups to the primary amine generally increases the lipophilicity of the molecule. This, in turn, is expected to enhance its passive diffusion across the lipid bilayers of the intestinal cells, leading to improved permeability. However, an excessive increase in lipophilicity can lead to poor aqueous solubility, which can become the rate-limiting step for absorption.
-
Impact of N-Substituent Size: While increased lipophilicity is generally favorable for permeability, very bulky N-substituents may introduce steric hindrance that could negatively impact interaction with membrane transporters or even slightly reduce passive diffusion rates.
Predicted Permeability Ranking:
Based on general principles, we can predict the following trend for the Caco-2 permeability of N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines:
N-H < N-Methyl < N-Ethyl < N-Propyl ≈ N-Propargyl < N-Benzyl
This trend is based on the increasing lipophilicity of the N-substituent. It is important to note that this is a simplified model and other factors, such as the potential for active transport, could influence the actual permeability.
Distribution
Once absorbed into the systemic circulation, a drug distributes into various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.
-
Plasma Protein Binding (PPB): Drugs that are highly bound to plasma proteins, such as albumin, have a lower fraction of unbound drug available to exert its pharmacological effect and to be metabolized or excreted.[6] Increased lipophilicity associated with larger N-substituents is expected to lead to higher plasma protein binding.
Predicted Plasma Protein Binding Ranking:
N-H < N-Methyl < N-Ethyl < N-Propyl ≈ N-Propargyl < N-Benzyl
-
Volume of Distribution (Vd): The apparent volume of distribution (Vd) reflects the extent to which a drug distributes into tissues. A larger Vd suggests greater tissue distribution. Lipophilic compounds tend to have a higher Vd. The Vd of rasagiline, a relatively lipophilic molecule, is reported to be between 87 to 243 L.[7] It is anticipated that increasing the size and lipophilicity of the N-substituent on the 5-bromo-inden-1-amine core will lead to a larger Vd.
Metabolism
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes. For N-substituted amines, common metabolic pathways include N-dealkylation, hydroxylation, and conjugation.
-
N-Dealkylation: This is a major metabolic pathway for many N-substituted amines. The rate of N-dealkylation can be influenced by the nature of the alkyl group. For instance, the metabolism of N-methyl-2-aminoindane has been studied in vitro, with N-demethylation being a key transformation.[8] The major metabolite of rasagiline is 1-R-aminoindan, formed via N-depropargylation, a process primarily mediated by CYP1A2.[1][9] It is highly probable that N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines will also undergo N-dealkylation to yield the parent 5-bromo-2,3-dihydro-1H-inden-1-amine. The rate of this process will likely depend on the specific N-substituent, with smaller alkyl groups potentially being removed more readily than bulkier ones.
-
Hydroxylation: Aromatic or aliphatic hydroxylation is another common metabolic pathway. For the inden-1-amine scaffold, hydroxylation can occur on the aromatic ring or the indane ring. The presence of the bromine atom might influence the position of hydroxylation.
-
Conjugation: Following Phase I metabolism (like N-dealkylation and hydroxylation), the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.
Comparative Metabolic Stability:
The metabolic stability of a compound, often assessed in vitro using liver microsomes or hepatocytes, is a key determinant of its in vivo half-life.
-
Primary vs. Secondary Amines: A study on 2-aminoindane and N-methyl-2-aminoindane showed that while 2-aminoindane (a primary amine) was largely unmetabolized in pooled human liver microsomes (pHLMs), N-methyl-2-aminoindane (a secondary amine) was metabolized.[8] This suggests that N-substitution can increase the susceptibility of the inden-1-amine scaffold to metabolism.
-
Influence of N-Alkyl Chain Length: For a homologous series of N-alkylamines, metabolic stability can be influenced by the chain length. While longer chains increase lipophilicity and may enhance binding to metabolic enzymes, they can also introduce steric hindrance. The optimal chain length for metabolic stability is often a balance between these factors.
The following diagram illustrates the primary anticipated metabolic pathways for N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines.
Caption: Anticipated metabolic pathways for N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines.
Excretion
The final stage of a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of the drug and its metabolites determine the primary route of excretion.
-
Renal Excretion: Water-soluble compounds are more readily excreted in the urine. As N-alkylation increases lipophilicity, the renal clearance of the parent drug is expected to decrease. The metabolites, particularly the conjugated ones, will be more water-soluble and thus more likely to be renally excreted.
-
Biliary Excretion: More lipophilic compounds and their glucuronide conjugates can be excreted into the bile and subsequently eliminated in the feces.
Comparative Pharmacokinetic Parameters: A Summary Table
The following table provides a qualitative comparison of the expected pharmacokinetic properties of various N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines, with rasagiline included as a key reference compound.
| N-Substituent | Predicted Oral Bioavailability | Predicted Plasma Protein Binding | Predicted Metabolic Stability | Predicted Primary Metabolism | Predicted Half-life |
| -H | Low to Moderate | Low | High | Acetylation, Hydroxylation | Short |
| -Methyl | Moderate | Low to Moderate | Moderate | N-Demethylation, Hydroxylation | Short to Moderate |
| -Ethyl | Moderate to High | Moderate | Moderate | N-Deethylation, Hydroxylation | Moderate |
| -Propyl | Moderate to High | Moderate to High | Moderate to High | N-Depropylation, Hydroxylation | Moderate |
| -Propargyl | Moderate (36% for rasagiline)[1] | Moderate (60-70% for rasagiline)[1] | Moderate | N-Depropargylation, Hydroxylation | Moderate (1.5-3.5h for rasagiline)[1] |
| -Benzyl | High | High | Low to Moderate | N-Debenzylation, Hydroxylation | Moderate to Long |
Disclaimer: The data presented in this table for the N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines are predictive and based on established structure-pharmacokinetic relationships and data from analogous compounds. Experimental verification is required.
Experimental Protocols for Pharmacokinetic Profiling
To experimentally determine and compare the pharmacokinetic properties of N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines, a series of in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by CYP450 enzymes.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Workflow for in vitro metabolic stability assay in human liver microsomes.
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
Perform the experiment in the reverse direction to assess the potential for active efflux.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.
-
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the in vivo ADME properties of a drug candidate.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the test compound via the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral (PO) Administration: Administer a single dose of the test compound via oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Oral bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion and Future Directions
The N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold represents a promising area for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the anticipated pharmacokinetic properties of various derivatives, drawing upon data from structurally related compounds and established medicinal chemistry principles. The general trend suggests that increasing the size and lipophilicity of the N-substituent will likely enhance oral bioavailability and tissue distribution, but may also lead to increased plasma protein binding and a greater susceptibility to metabolism.
The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. By integrating in vitro and in vivo pharmacokinetic studies early in the drug discovery process, researchers can make more informed decisions about which candidates to advance. Future work should focus on the synthesis of a focused library of N-substituted 5-bromo-2,3-dihydro-1H-inden-1-amines and their comprehensive pharmacokinetic profiling to validate the predictions made in this guide and to establish quantitative structure-pharmacokinetic relationships for this important chemical class.
References
- 1. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Scaffold Selection: 5-Bromo-2,3-dihydro-1H-inden-1-amine as a Privileged Substructure in Modern Drug Design
Introduction: The Central Role of the Molecular Scaffold
In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. A scaffold serves as the three-dimensional framework upon which functional groups are strategically placed to interact with a biological target. "Privileged structures" are scaffolds that are capable of binding to multiple, often unrelated, biological targets, suggesting an inherent and favorable arrangement of structural and electronic features for molecular recognition.[1][2][3] The indane (2,3-dihydro-1H-indene) ring system has emerged as one such privileged scaffold, prized for its unique fusion of aromatic and aliphatic characteristics within a conformationally restricted bicyclic system.[4][5][6]
This guide provides an in-depth comparison of a particularly versatile indane derivative, 5-bromo-2,3-dihydro-1H-inden-1-amine , with other foundational scaffolds in medicinal chemistry. We will explore its structural attributes, synthetic utility, and physicochemical properties in contrast to common alternatives like the tetralin, indole, and piperidine scaffolds. Our analysis is grounded in experimental data and structure-activity relationship (SAR) principles to empower researchers in making informed decisions for their drug design campaigns.
The Indane Scaffold: A Framework of Rigidity and Versatility
The indane scaffold's appeal stems from its rigid structure, which minimizes the entropic penalty upon binding to a target protein by pre-organizing appended substituents into a defined spatial orientation.[4] This bicyclic system, featuring a benzene ring fused to a cyclopentane ring, is found in numerous natural products and FDA-approved drugs, including the HIV-1 protease inhibitor Indinavir and the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[4][7][8]
The 5-bromo-2,3-dihydro-1H-inden-1-amine variant introduces two key features that elevate its status as a building block:
-
The 1-Amine Group: This primary amine serves as a crucial interaction point, often acting as a hydrogen bond donor or forming a salt bridge with acidic residues (e.g., aspartate, glutamate) in a binding pocket. Its position on the chiral center allows for enantiomerically pure synthesis, enabling stereospecific interactions critical for potency and selectivity.[9]
-
The 5-Bromo Substituent: The bromine atom is more than a simple substituent; it is a versatile synthetic handle. Its presence facilitates a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10] This allows for the systematic and efficient exploration of the chemical space around the scaffold, a process essential for optimizing a lead compound's activity and properties.
Comparative Analysis of Core Scaffolds
The choice of a scaffold is context-dependent, driven by the target's topology and the desired physicochemical properties of the final molecule. Here, we compare 5-bromo-1-aminoindane to three other widely used scaffolds.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Privileged Structure: Novel Indane Scaffolds as Potential Anticancer a" by Kit Chan, Tao Zhang et al. [arrow.tudublin.ie]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Dopamine Agonists in Neurological Research: Standard-of-Care vs. Uncharted Chemical Space
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of established dopamine agonists and explores the current knowledge gap regarding a novel class of compounds derived from 5-bromo-2,3-dihydro-1H-inden-1-amine. As the landscape of neurological drug discovery evolves, it is imperative to benchmark new chemical entities against the therapeutic mainstays. This document is structured to offer an in-depth, technically-grounded comparison for the scientific community, emphasizing experimental validation and mechanistic understanding.
Introduction: The Imperative for Novel Dopamine Agonists
Dopamine agonists are a cornerstone in the management of Parkinson's disease (PD) and other neurological conditions characterized by dopaminergic dysfunction.[1][2] These compounds mimic the action of endogenous dopamine by directly stimulating dopamine receptors.[2] While current therapies, such as pramipexole, ropinirole, rotigotine, and apomorphine, offer significant symptomatic relief, their long-term use can be associated with diminishing efficacy and the emergence of debilitating side effects, including impulse control disorders and motor fluctuations.[1][2] This clinical reality fuels the search for novel dopamine agonists with improved receptor selectivity, enhanced efficacy, and a more favorable safety profile.
The chemical scaffold of 5-bromo-2,3-dihydro-1H-inden-1-amine presents a potential starting point for the development of new dopaminergic agents. However, a comprehensive review of the current scientific literature and patent landscape reveals a significant void in preclinical and clinical data regarding the efficacy of its derivatives as dopamine agonists. This guide, therefore, serves a dual purpose: to provide a robust comparative framework for the standard-of-care dopamine agonists and to highlight the unexplored territory of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives, thereby calling for further investigation into their potential therapeutic utility.
Standard-of-Care Dopamine Agonists: A Comparative Overview
The currently approved dopamine agonists are broadly classified into ergot and non-ergot derivatives. Due to safety concerns associated with ergot-derived agonists, the focus of modern therapy and this guide is on the non-ergoline compounds.[3]
Mechanism of Action and Receptor Selectivity
Dopamine agonists exert their effects by binding to and activating dopamine receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[4][5] The therapeutic effects in Parkinson's disease are primarily mediated through the stimulation of D2 receptors in the striatum.[6] The differential affinity for D2 and D3 receptors among various agonists may contribute to differences in their clinical profiles.[1]
References
- 1. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity Profiling of Novel Serotonin Reuptake Inhibitors Derived from 5-bromo-2,3-dihydro-1H-inden-1-amine
This guide provides a comprehensive framework for the selectivity profiling of novel serotonin reuptake inhibitors (SRIs) synthesized from the promising scaffold, 5-bromo-2,3-dihydro-1H-inden-1-amine. For researchers, scientists, and drug development professionals, this document outlines the critical experimental procedures and data analysis necessary to characterize the potency and selectivity of new chemical entities targeting the serotonin transporter (SERT). By comparing these novel compounds against established SRIs, this guide offers a pathway to identifying candidates with superior therapeutic potential.
The Imperative of Selectivity in Serotonin Reuptake Inhibition
The therapeutic efficacy of SRIs in treating major depressive disorder, anxiety disorders, and other neuropsychiatric conditions is primarily mediated by their high-affinity blockade of the serotonin transporter (SERT). This inhibition increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. However, off-target activity at other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), can lead to undesirable side effects. Consequently, the meticulous profiling of a new SRI's selectivity is a cornerstone of preclinical drug development. A highly selective compound for SERT over NET and DAT is often the desired profile for a next-generation antidepressant.
The 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold presents a versatile starting point for the synthesis of novel SRI candidates. Its rigid structure and the presence of a bromine atom and a primary amine offer multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for both potency and selectivity. This guide will use a hypothetical series of derivatives from this scaffold to illustrate the principles of selectivity profiling.
Comparative Selectivity Profiles: Novel Indanamine Derivatives vs. Marketed SSRIs
A critical step in evaluating novel SRI candidates is to benchmark their performance against well-established and clinically successful drugs. The following table summarizes the binding affinities (Ki, in nM) of several common SSRIs for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Citalopram | - | - | - | - | - |
| Fluoxetine | 1.4[1][2] | - | - | - | - |
| Paroxetine | 0.05[3] | - | - | - | - |
| Sertraline | - | - | - | - | - |
Note: Specific Ki values can vary between studies and experimental conditions. The data presented here are representative values from the cited literature.
To illustrate the process of selectivity profiling for our novel compounds, let us consider a hypothetical series of derivatives synthesized from 5-bromo-2,3-dihydro-1H-inden-1-amine. The following table presents plausible, illustrative data that one might obtain from in vitro binding assays.
Table 2: Illustrative Selectivity Profile of Hypothetical 5-bromo-2,3-dihydro-1H-inden-1-amine Derivatives
| Compound ID | R1-Substitution | R2-Substitution | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| IND-Br-01 | H | H | 15.2 | 850 | >10,000 | 55.9 | >657 |
| IND-Br-02 | CH3 | H | 8.5 | 620 | >10,000 | 72.9 | >1176 |
| IND-Br-03 | H | CH3 | 12.1 | 980 | >10,000 | 81.0 | >826 |
| IND-Br-04 | CH3 | CH3 | 2.3 | 450 | 8,500 | 195.7 | 3695 |
| IND-Br-05 | (CH2)2OCH3 | H | 5.7 | 710 | >10,000 | 124.6 | >1754 |
Disclaimer: The data in Table 2 are purely illustrative to demonstrate the principles of selectivity profiling and SAR analysis and are not actual experimental results.
Experimental Protocols for Selectivity Profiling
The determination of binding affinities for the monoamine transporters is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the direct interaction of a compound with its target protein.
Radioligand Binding Assays for SERT, NET, and DAT
Objective: To determine the inhibition constant (Ki) of test compounds for the serotonin, norepinephrine, and dopamine transporters.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50), and from this, the Ki value is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
-
Test compounds (novel indanamine derivatives and reference SSRIs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM of a high-affinity ligand for each transporter, such as fluoxetine for SERT).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration near its Kd, and the test compound at varying concentrations.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled, potent inhibitor for the respective transporter.
-
Incubation: Incubate the plates at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Scientific Framework
To better understand the underlying biology and experimental logic, the following diagrams illustrate the key concepts.
Caption: Mechanism of action of SSRIs at the synaptic cleft.
Caption: Experimental workflow for selectivity profiling.
Caption: Logical flow of structure-activity relationship studies.
Conclusion
The selectivity profiling of novel serotonin reuptake inhibitors is a data-driven process that is fundamental to modern drug discovery. By employing robust in vitro assays and making systematic comparisons to existing drugs, researchers can effectively identify and optimize lead candidates. The 5-bromo-2,3-dihydro-1H-inden-1-amine scaffold represents a promising starting point for the development of the next generation of highly selective and efficacious SRIs. This guide provides the foundational knowledge and experimental framework to empower scientists in this critical endeavor.
References
Safety Operating Guide
Navigating the Safe Handling of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Guide for Laboratory Professionals
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1197595-75-7) is a compound with significant potential in various drug discovery pipelines. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant[1].
Hazard Statements:
These classifications necessitate a careful and considered approach to handling, from initial receipt to final disposal. The hydrochloride salt form may influence its physical properties, but the core hazards associated with the amine and the brominated aromatic ring remain.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat- N95 Respirator or work in a certified chemical fume hood | To prevent inhalation of fine particles and to protect eyes and skin from accidental contact. |
| Solution Preparation and Transfers | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To protect against splashes that can cause skin and serious eye irritation. |
| Running Reactions and Work-up | - Disposable Nitrile Gloves (consider double-gloving)- Chemical Splash Goggles and Face Shield- Chemical Resistant Lab Coat or Apron | Provides an extra layer of protection during procedures with a higher risk of splashes or spills. |
| Waste Disposal | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To ensure protection during the handling and transport of chemical waste. |
A Note on Glove Selection: While nitrile gloves offer good general protection, for prolonged or immersive contact, it is advisable to consult the glove manufacturer's chemical resistance guide.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure. The following protocol should be adapted to your specific laboratory setup and standard operating procedures.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for accidents.
2. Weighing and Transfer:
-
Perform all weighing operations of the solid compound within a fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Close the primary container immediately after use.
3. Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels clearly labeled and covered.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain: If the spill is small and you are trained to handle it, don the appropriate PPE. Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Clean-up: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Chemical Waste: All solid waste and solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. As a halogenated organic compound, it may require specific waste streams. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Contaminated Materials: All disposables, such as gloves, weigh papers, and pipette tips, that have come into contact with the chemical should be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your local regulations. Never reuse containers that have held this compound for other purposes.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, while ensuring the responsible handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
